Product packaging for 1,4-Dichloro-2,2-dimethylbutane(Cat. No.:CAS No. 440680-51-3)

1,4-Dichloro-2,2-dimethylbutane

Cat. No.: B3190548
CAS No.: 440680-51-3
M. Wt: 155.06 g/mol
InChI Key: KMPYOUUNAVKBPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,4-Dichloro-2,2-dimethylbutane is a useful research compound. Its molecular formula is C6H12Cl2 and its molecular weight is 155.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12Cl2 B3190548 1,4-Dichloro-2,2-dimethylbutane CAS No. 440680-51-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dichloro-2,2-dimethylbutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Cl2/c1-6(2,5-8)3-4-7/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPYOUUNAVKBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,4-Dichloro-2,2-dimethylbutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 1,4-dichloro-2,2-dimethylbutane, a halogenated alkane with potential applications in organic synthesis and as a building block in medicinal chemistry. The described methodology focuses on a two-step approach commencing with the reduction of a commercially available precursor, 2,2-dimethylsuccinic acid, followed by a robust chlorination reaction. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow to aid in its practical implementation.

Synthetic Strategy Overview

The synthesis of this compound is proposed via a two-step reaction sequence. The initial step involves the reduction of 2,2-dimethylsuccinic acid to its corresponding diol, 2,2-dimethylbutane-1,4-diol. Subsequently, this diol is subjected to chlorination to yield the target compound. While direct free-radical chlorination of 2,2-dimethylbutane is a theoretical possibility, it is synthetically impractical due to the formation of multiple isomers and a lack of regioselectivity. The proposed pathway offers a more controlled and selective approach to the desired product.

A logical diagram of the overall synthesis workflow is presented below.

Synthesis_Workflow Start 2,2-Dimethylsuccinic Acid Step1 Reduction Start->Step1 Intermediate 2,2-Dimethylbutane-1,4-diol Step1->Intermediate Step2 Chlorination Intermediate->Step2 Product This compound Step2->Product

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2,2-Dimethylbutane-1,4-diol

The reduction of 2,2-dimethylsuccinic acid to 2,2-dimethylbutane-1,4-diol can be effectively achieved using a borane-tetrahydrofuran complex (BH₃·THF). This reagent is a versatile and selective reducing agent for carboxylic acids.

Reaction:

HOCH₂-C(CH₃)₂-CH₂-CH₂OH + 2 SOCl₂ → ClCH₂-C(CH₃)₂-CH₂-CH₂Cl + 2 SO₂ + 2 HCl

Caption: Reduction of 2,2-dimethylsuccinic acid to 2,2-dimethylbutane-1,4-diol.

Chlorination_Pathway cluster_step2 Step 2: Chlorination 2,2-Dimethylbutane-1,4-diol 2,2-Dimethylbutane-1,4-diol This compound This compound 2,2-Dimethylbutane-1,4-diol->this compound  DCM, Reflux SOCl2_Pyridine SOCl2, Pyridine SOCl2_Pyridine->this compound

Caption: Chlorination of 2,2-dimethylbutane-1,4-diol to the target product.

Experimental_Workflow cluster_reduction Reduction Stage cluster_chlorination Chlorination Stage R_Setup Reaction Setup R_Reagent_Add Add BH3-THF R_Setup->R_Reagent_Add R_Reaction Reflux R_Reagent_Add->R_Reaction R_Quench Quench & Work-up R_Reaction->R_Quench R_Purify Purification R_Quench->R_Purify C_Setup Reaction Setup R_Purify->C_Setup Intermediate Diol C_Reagent_Add Add SOCl2/Pyridine C_Setup->C_Reagent_Add C_Reaction Reflux C_Reagent_Add->C_Reaction C_Workup Work-up C_Reaction->C_Workup C_Purify Purification C_Workup->C_Purify

Caption: General laboratory workflow for the two-step synthesis.

Safety Considerations

  • Borane-tetrahydrofuran complex is flammable and reacts violently with water. It should be handled under an inert atmosphere (nitrogen or argon).

  • Thionyl chloride is corrosive and toxic. It reacts with water to release toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood.

  • Pyridine is a flammable and toxic liquid with a strong, unpleasant odor.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

This guide provides a robust and logical pathway for the synthesis of this compound. The provided experimental protocols are based on well-established chemical transformations and can be adapted and optimized for specific laboratory conditions. Researchers are encouraged to consult relevant safety data sheets (SDS) for all chemicals used.

1,4-dichloro-2,2-dimethylbutane chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,4-Dichloro-2,2-dimethylbutane

Introduction

This compound is a dihalogenated alkane of significant interest in the study of reaction mechanisms and as a potential synthetic intermediate. Its structure, featuring a neopentyl-like arrangement, introduces considerable steric hindrance that profoundly influences its reactivity, particularly in nucleophilic substitution and elimination reactions. This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is characterized by the presence of two chlorine atoms on a six-carbon chain with a quaternary carbon at the C2 position. This structure is key to its chemical behavior.

Identifiers and Molecular Data
PropertyValueSource
IUPAC Name This compound[1]
CAS Number 440680-51-3[2][3]
Molecular Formula C₆H₁₂Cl₂[1][3][4]
Molecular Weight 155.06 g/mol [1][2]
Canonical SMILES CC(C)(CCCl)CCl[1]
InChI InChI=1S/C6H12Cl2/c1-6(2,5-8)3-4-7/h3-5H2,1-2H3[1][4]
InChIKey KMPYOUUNAVKBPY-UHFFFAOYSA-N[1][2][4]
Predicted Physical Properties
PropertyPredicted ValueNotes
Boiling Point ~160-170 °CBased on similar isomers like 1,4-dichloro-2,3-dimethylbutane (166.7±8.0 °C).[5]
Density ~1.0 g/cm³Based on similar isomers like 1,4-dichloro-2,3-dimethylbutane (1.026±0.06 g/cm³).[5]

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by the steric hindrance imposed by the 2,2-dimethyl (neopentyl) group. This structural feature makes it an excellent substrate for studying the competition between nucleophilic substitution and elimination pathways.[2]

Nucleophilic Substitution Reactions

Due to the neopentyl-like structure, the primary halide at the C1 position is exceptionally unreactive in bimolecular nucleophilic substitution (S(_N)2) reactions.[2] The bulky 2,2-dimethyl arrangement sterically hinders the backside attack required for the S(_N)2 mechanism, significantly slowing the reaction rate compared to less hindered primary alkyl halides.[2]

Despite the steric hindrance, monosubstitution can be achieved under specific conditions, such as in the Finkelstein reaction.[2] Treating this compound with one equivalent of sodium iodide in a polar aprotic solvent like dimethylformamide (DMF) can selectively replace one chlorine atom.[2] This produces 1-chloro-4-iodo-2,2-dimethylbutane, a more versatile intermediate, as the carbon-iodine bond is weaker and iodide is a better leaving group, facilitating subsequent selective reactions at the C4 position.[2]

Finkelstein_Reaction sub This compound solvent DMF prod 1-chloro-4-iodo-2,2-dimethylbutane sub->prod S_N_2 nuc + NaI side_prod + NaCl

Caption: Finkelstein reaction for monosubstitution.

Elimination Reactions

The significant steric hindrance that disfavors S(_N)2 reactions makes elimination a competing pathway, especially in the presence of a strong, non-nucleophilic base.[2] Elimination reactions, such as E2, involve the removal of a proton from a carbon adjacent to the leaving group.[7][8]

In the case of this compound, elimination would likely proceed via an E2 mechanism with a strong base, leading to the formation of an alkene. According to Zaitsev's rule, which states that the more substituted alkene is the major product, elimination would favor the formation of 4-chloro-2,2-dimethyl-1-butene.[7][8]

Reactivity_Pathways Reactivity of this compound start This compound sub_path Nucleophilic Substitution (e.g., NaI in DMF) start->sub_path S_N_2 elim_path Elimination (e.g., strong base) start->elim_path E2 prod_sub 1-chloro-4-iodo-2,2-dimethylbutane (Monosubstitution Product) sub_path->prod_sub prod_elim 4-chloro-2,2-dimethyl-1-butene (Elimination Product) elim_path->prod_elim

Caption: Competing substitution and elimination pathways.

Synthesis

The synthesis of this compound presents challenges. Direct free-radical chlorination of 2,2-dimethylbutane is impractical as it would produce a mixture of chlorinated isomers with poor regioselectivity.[2] The reactivity order for hydrogen abstraction (tertiary > secondary > primary) would lead to a complex product mixture.[2]

A more viable approach is the conversion of 2,2-dimethyl-1,4-butanediol using a chlorinating agent like thionyl chloride (SOCl₂). While the reaction of alcohols with thionyl chloride can be inefficient for substrates prone to steric hindrance, it remains a common method for synthesizing alkyl chlorides from alcohols.[2]

Other Reactions

Reduction of this compound can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would replace the chlorine atoms with hydrogen, yielding 2,2-dimethylbutane.[2]

Experimental Protocols

While specific laboratory preparations for this compound are not detailed in the provided search results, a standard protocol can be adapted from the synthesis of similar compounds like 1,4-dichlorobutane.[9]

Hypothetical Synthesis of this compound

This protocol is adapted from the synthesis of 1,4-dichlorobutane from 1,4-butanediol.[9]

Objective: To synthesize this compound from 2,2-dimethyl-1,4-butanediol.

Materials:

  • 2,2-dimethyl-1,4-butanediol

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Diethyl ether

  • 10% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and thermometer, place 2,2-dimethyl-1,4-butanediol and a catalytic amount of dry pyridine.

  • Immerse the flask in an ice bath to maintain a temperature of 5-10°C.

  • Add thionyl chloride dropwise to the vigorously stirred mixture, ensuring the temperature remains controlled.

  • After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature overnight.

  • The following day, reflux the reaction mixture for 3 hours.

  • Cool the mixture and cautiously pour it over ice water.

  • Extract the product, this compound, with diethyl ether.

  • Wash the ethereal extract with a 10% sodium bicarbonate solution, followed by water.

  • Dry the organic layer with anhydrous magnesium sulfate.

  • Remove the ether by rotary evaporation.

  • Purify the crude product by vacuum distillation.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Chlorination cluster_workup Workup and Purification A 1. Combine 2,2-dimethyl-1,4-butanediol and pyridine in flask. B 2. Cool flask in ice bath (5-10°C). A->B C 3. Add thionyl chloride dropwise. B->C D 4. Stir overnight at room temperature. C->D E 5. Reflux for 3 hours. D->E F 6. Quench with ice water. E->F G 7. Extract with diethyl ether. F->G H 8. Wash with NaHCO3 and water. G->H I 9. Dry with MgSO4. H->I J 10. Evaporate solvent. I->J K 11. Purify by vacuum distillation. J->K L L K->L Final Product: This compound

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound serves as an important model for understanding the interplay of steric effects in chemical reactions. Its hindered structure significantly retards S(_N)2 reactions and promotes competition from elimination pathways. This unique reactivity profile makes it a valuable substrate for mechanistic studies and a potentially useful, albeit challenging, intermediate for the synthesis of complex molecules where selective functionalization is required. Further research into its reaction kinetics and the development of efficient synthetic routes will continue to be of interest to the chemical research community.

References

An In-depth Technical Guide to 1,4-dichloro-2,2-dimethylbutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-dichloro-2,2-dimethylbutane, including its chemical identifiers, physicochemical properties, potential synthetic routes, and characteristic reactivity. The information is intended for use in research and development settings.

Core Identifiers and Chemical Structure

This compound is a halogenated alkane with the CAS Registry Number 440680-51-3 .[1][2] Its structure is characterized by a butane backbone with two chlorine atoms at positions 1 and 4, and two methyl groups at position 2.

IdentifierValue
CAS Number 440680-51-3[1][2]
IUPAC Name This compound[2]
Molecular Formula C₆H₁₂Cl₂[2]
Molecular Weight 155.06 g/mol [1][2]
InChI InChI=1S/C6H12Cl2/c1-6(2,5-8)3-4-7/h3-5H2,1-2H3[2]
InChIKey KMPYOUUNAVKBPY-UHFFFAOYSA-N[1][2]
Canonical SMILES CC(C)(CCCl)CCl[2]
Synonyms 1,4-dichloro-2,2-dimethyl-butane, SCHEMBL6240960, MFCD19234279[2]

Physicochemical Properties

PropertyPredicted Value
XLogP3 3.2
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 0
Rotatable Bond Count 3
Exact Mass 154.0316058 Da
Monoisotopic Mass 154.0316058 Da
Topological Polar Surface Area 0 Ų
Heavy Atom Count 8
Complexity 59.5

Data sourced from PubChem computed properties.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are scarce in published literature. However, established methods for analogous compounds can be adapted.

Proposed Synthesis from 2,2-dimethyl-1,4-butanediol

A plausible synthetic route to this compound is the reaction of 2,2-dimethyl-1,4-butanediol with a chlorinating agent such as thionyl chloride. The following is a representative protocol adapted from the synthesis of 1,4-dichlorobutane.[3]

Materials:

  • 2,2-dimethyl-1,4-butanediol

  • Thionyl chloride (SOCl₂)

  • Pyridine (catalyst)

  • Diethyl ether (solvent)

  • 10% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, combine 2,2-dimethyl-1,4-butanediol and a catalytic amount of dry pyridine.

  • Cool the flask in an ice bath.

  • Slowly add thionyl chloride dropwise from the dropping funnel, maintaining the reaction temperature between 5-10 °C with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

  • Heat the reaction mixture to reflux for 3 hours.

  • Cool the mixture and cautiously pour it over ice water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined ether extracts with 10% sodium bicarbonate solution and then with water.

  • Dry the ether layer over anhydrous magnesium sulfate.

  • Remove the diethyl ether by rotary evaporation.

  • Purify the crude product by vacuum distillation.

Representative Nucleophilic Substitution: Finkelstein Reaction

This compound can undergo nucleophilic substitution reactions. A classic example is the Finkelstein reaction to exchange a chloride for an iodide.[4] This reaction is driven by the precipitation of sodium chloride in acetone.[4]

Materials:

  • This compound

  • Sodium iodide (NaI)

  • Acetone (dry)

Procedure:

  • Dissolve this compound in dry acetone in a round-bottom flask equipped with a reflux condenser.

  • Add a stoichiometric excess of sodium iodide to the solution.

  • Heat the mixture to reflux with stirring. The formation of a white precipitate (NaCl) should be observed.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the mixture to room temperature.

  • Filter the mixture to remove the precipitated sodium chloride.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • The resulting crude product, 1-chloro-4-iodo-2,2-dimethylbutane, can be purified by column chromatography or distillation.

Visualized Workflows and Relationships

Proposed Synthesis of this compound

G start 2,2-dimethyl-1,4-butanediol product This compound start->product Chlorination reagent + SOCl₂ (Thionyl Chloride) + Pyridine (cat.) reagent->start

Caption: Proposed synthesis of this compound.

Finkelstein Reaction Pathway

G start This compound product 1-chloro-4-iodo-2,2-dimethylbutane start->product SN2 Substitution reagent + NaI (Sodium Iodide) in Acetone reagent->start side_product + NaCl (precipitate) product->side_product

References

An In-depth Technical Guide on the Physical and Chemical Properties of 1,4-Dichloro-2,2-dimethylbutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dichloro-2,2-dimethylbutane is a halogenated alkane of interest in synthetic organic chemistry. Its structure, featuring a neopentyl-like arrangement with a quaternary carbon, introduces significant steric hindrance that influences its reactivity. This guide provides a summary of its known physical and chemical properties based on available data. It is important to note that while computational data for this compound is accessible, detailed experimental characterizations of its physical properties are not extensively reported in publicly available literature. This document compiles the existing information and presents it in a structured format for technical reference.

Chemical Identity and Computed Properties

The fundamental identifiers and computationally predicted properties of this compound are summarized below. These values are derived from computational models and provide estimations of the compound's physical characteristics.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 440680-51-3[1][2][3]
Molecular Formula C6H12Cl2[1][3][4]
Molecular Weight 155.06 g/mol [1][2]
Canonical SMILES CC(C)(CCCl)CCl[1]
InChI Key KMPYOUUNAVKBPY-UHFFFAOYSA-N[1][2]

Table 2: Computed Physical Properties of this compound

PropertyValueSource
XLogP3 3.0[1]
Exact Mass 154.0316058 Da[1]
Monoisotopic Mass 154.0316058 Da[1]
Topological Polar Surface Area 0 Ų[1]
Heavy Atom Count 8[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 0[1]
Rotatable Bond Count 3[1]

Experimental Protocols and Methodologies

Specific, detailed experimental protocols for the determination of the physical properties of this compound are not available in the cited literature. However, standard organic chemistry methodologies would be employed for such characterization.

  • Boiling Point Determination: The boiling point would be determined via distillation at atmospheric pressure. For small quantities, a micro-boiling point apparatus could be used, where the temperature at which the liquid's vapor pressure equals the applied pressure is recorded.

  • Melting Point Determination: Should the compound be solid at room temperature, its melting point would be measured using a melting point apparatus. The sample is heated slowly, and the temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded. For high purity substances, this range is typically narrow.

  • Density Measurement: The density of the liquid would be determined using a pycnometer or a digital density meter. This involves measuring the mass of a known volume of the substance at a specific temperature (e.g., 25 °C).

  • Solubility Analysis: Solubility would be assessed by adding the compound to various solvents (e.g., water, ethanol, acetone, hexane) in a stepwise manner at a controlled temperature. The point of saturation would be determined visually or through spectroscopic methods to quantify its solubility. As a chlorinated hydrocarbon, it is expected to be insoluble in water but soluble in organic solvents.[5]

Chemical Reactivity and Synthetic Relevance

This compound serves as a valuable substrate for investigating the mechanisms of nucleophilic substitution reactions.[2] The presence of the gem-dimethyl group on the carbon adjacent to one of the reaction centers creates significant steric hindrance, making the S\textsubscript{N}2 pathway exceptionally slow compared to unhindered primary alkyl halides like 1,4-dichlorobutane.[2] This steric effect raises the activation energy for the required backside attack.[2]

This unique structural feature makes it an ideal model system for studying the competition between S\textsubscript{N}2 and other reaction pathways, such as elimination.[2] The compound's two electrophilic carbon-chlorine bonds also make it a useful intermediate for synthesizing specialty chemicals, such as N,N'-dialkylalkanediamines, through double nucleophilic substitution.[2]

Nucleophilic_Substitution_Workflow sub This compound (Substrate) path_sn2 SN2 Pathway sub->path_sn2 path_e2 Elimination Pathway sub->path_e2 hindrance Steric Hindrance (gem-dimethyl group) sub->hindrance influences nuc Nucleophile (e.g., I⁻, R₂NH) nuc->path_sn2 attacks nuc->path_e2 acts as base prod_sub Substitution Product (Mono- or Di-substituted) path_sn2->prod_sub yields prod_elim Elimination Product path_e2->prod_elim yields hindrance->path_sn2 inhibits

Figure 1. Logical workflow illustrating the competing reaction pathways for this compound.

References

Solubility Profile of 1,4-Dichloro-2,2-dimethylbutane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-dichloro-2,2-dimethylbutane in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility principles, theoretical considerations, and standardized experimental protocols for determining solubility.

Introduction to this compound

This compound is a halogenated alkane with the chemical formula C₆H₁₂Cl₂. Its structure, featuring a neopentyl-like core, significantly influences its physical and chemical properties, including its solubility. Understanding the solubility of this compound is crucial for its application in organic synthesis, reaction kinetics, and various downstream applications in pharmaceutical and materials science research.

Physicochemical Properties:

PropertyValue
Molecular Formula C₆H₁₂Cl₂
Molecular Weight 155.06 g/mol [1]
IUPAC Name This compound[1]
CAS Number 440680-51-3[1]

Solubility in Organic Solvents

Based on the well-established principle of "like dissolves like," this compound, a polar molecule, is expected to be soluble in a range of common organic solvents.[2][3] The presence of two electronegative chlorine atoms creates a dipole moment, facilitating interactions with polar solvent molecules. Halogenoalkanes, in general, tend to dissolve in organic solvents because the energy required to break the intermolecular forces within the solute and the solvent is comparable to the energy released when new solute-solvent interactions are formed.[2]

Qualitative Solubility Data:

SolventSolvent TypeExpected Solubility
MethanolPolar ProticSoluble
EthanolPolar ProticSoluble
AcetonePolar AproticSoluble
Tetrahydrofuran (THF)Polar AproticSoluble
Dichloromethane (DCM)Polar AproticSoluble
ChloroformPolar AproticSoluble
TolueneNonpolarSoluble
HexaneNonpolarSoluble
Diethyl EtherPolar AproticSoluble

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent at a specific temperature. This method is based on the static equilibrium method.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a controlled temperature.

Materials:

  • This compound (solute)

  • Selected organic solvent

  • Thermostatically controlled shaker bath or magnetic stirrer with a temperature probe

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Gas chromatograph (GC) or other suitable analytical instrument

  • Vials for sample collection

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

  • Equilibration: Place the container in the thermostatically controlled shaker bath set to the desired temperature. Allow the mixture to shake for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, stop the shaking and allow the undissolved solid to settle to the bottom of the container. This step should also be performed at the controlled temperature.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or temperature-equilibrated pipette. To avoid precipitation, it is crucial to maintain the temperature during this step.

  • Filtration: Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step removes any remaining microscopic solid particles.

  • Dilution: Dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

  • Analysis: Analyze the diluted sample using a calibrated analytical method, such as gas chromatography, to determine the concentration of this compound.

  • Calculation: Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = (Concentration of diluted sample × Dilution factor × Volume of flask) / (Initial volume of supernatant × 10)

Experimental Workflow for Solubility Determination:

G A 1. Preparation of Supersaturated Solution (Excess solute in solvent) B 2. Equilibration (Constant Temperature Shaking) A->B C 3. Phase Separation (Allow solid to settle) B->C D 4. Sample Withdrawal (Supernatant) C->D E 5. Filtration (Remove undissolved solids) D->E F 6. Dilution (To known concentration) E->F G 7. Analysis (e.g., Gas Chromatography) F->G H 8. Calculation of Solubility G->H

Caption: A generalized workflow for the experimental determination of solubility.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors:

  • Solvent Polarity: As a polar molecule, it will generally exhibit higher solubility in polar solvents.

  • Temperature: For most solid solutes, solubility increases with temperature. However, this relationship should be determined experimentally for each solute-solvent system.

  • Intermolecular Forces: The strength of the dipole-dipole interactions and van der Waals forces between the solute and solvent molecules plays a critical role.

Logical Relationship of Solubility Factors:

G Solubility Solubility of This compound Solute Solute Properties (Polarity, Molecular Size) Interactions Solute-Solvent Interactions Solute->Interactions Solvent Solvent Properties (Polarity, H-bonding) Solvent->Interactions Temperature Temperature Temperature->Solubility Pressure Pressure (for gaseous solutes) Pressure->Solubility Interactions->Solubility

Caption: Key factors influencing the solubility of a compound.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented, its molecular structure strongly suggests good solubility in a wide range of common organic solvents. The provided experimental protocol offers a robust framework for researchers to determine precise solubility values tailored to their specific laboratory conditions and research needs. Understanding these solubility characteristics is a fundamental prerequisite for the effective use of this compound in scientific research and development.

References

Safety and Handling of 1,4-dichloro-2,2-dimethylbutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1,4-dichloro-2,2-dimethylbutane is publicly available. The following information is extrapolated from data on structurally similar compounds, such as other dichlorobutane isomers and chlorinated alkanes. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should be supplemented with professional judgment and a thorough risk assessment before handling this chemical.

This technical guide provides an overview of the presumed safety precautions, handling procedures, and emergency protocols for this compound based on available data for related chemical structures.

Physicochemical and Toxicological Data

Due to the lack of specific experimental data for this compound, the following table summarizes computed or estimated properties. These values should be considered as approximations.

PropertyValue (Unit)Source
Physical Properties
Molecular FormulaC6H12Cl2[PubChem][1]
Molecular Weight155.07 g/mol [PubChem][1]
AppearancePresumed to be a colorless liquidN/A
Boiling Point166.7 ± 8.0 °C (Predicted)N/A
Density1.026 ± 0.06 g/cm³ (Predicted)N/A
Toxicological Data
Acute Oral ToxicityNo data available. Assumed to be harmful.N/A
Acute Dermal ToxicityNo data available. Assumed to be harmful.N/A
Acute Inhalation ToxicityNo data available. Vapors may be harmful.N/A
Skin Corrosion/IrritationExpected to cause skin irritation.N/A
Eye Damage/IrritationExpected to cause serious eye irritation.N/A
CarcinogenicityNo data available.N/A

N/A: Not Available. Data is based on predictions and information for analogous compounds.

Hazard Identification and Precautionary Measures

Based on the data for similar chlorinated hydrocarbons, this compound is likely to be a flammable liquid and harmful if swallowed, inhaled, or in contact with skin.

GHS Hazard Statements (Presumed):

  • H226: Flammable liquid and vapor.

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H411: Toxic to aquatic life with long-lasting effects.

Precautionary Statements (Recommended):

  • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Ground and bond containers and receiving equipment to prevent static discharge.

  • Use only non-sparking tools.

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mists.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.

  • Store away from incompatible materials such as strong oxidizing agents.

Spill Response Protocol

In the event of a spill, follow the procedures outlined below.

Minor Spill (Contained, small quantity):

  • Alert personnel in the immediate area.

  • Wear appropriate personal protective equipment (see Section 4).

  • Absorb the spill with inert material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Ventilate the area.

Major Spill (Large quantity, uncontained):

  • Evacuate the area immediately.

  • Alert emergency services and the institutional safety office.

  • Isolate the spill area and prevent entry.

  • If safe to do so, remove ignition sources and provide ventilation.

  • Allow only trained personnel with appropriate respiratory protection to enter the area for cleanup.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

  • Eye/Face Protection: Chemical safety goggles and/or a face shield.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile rubber, Viton®). Breakthrough time and glove suitability should be confirmed with the manufacturer.

    • Clothing: A chemical-resistant laboratory coat or apron. For larger quantities or splash potential, chemical-resistant coveralls are recommended.

  • Respiratory Protection: For operations that may generate vapors or aerosols, use a NIOSH-approved respirator with an organic vapor cartridge. In case of high concentrations or unknown exposure levels, a self-contained breathing apparatus (SCBA) should be used.

Visualizations

The following diagrams illustrate key safety workflows.

Spill_Response_Workflow cluster_assessment Spill Assessment cluster_minor_spill Minor Spill Procedure cluster_major_spill Major Spill Procedure Spill Spill Occurs Assess Assess Spill Size & Hazards Spill->Assess Alert_Minor Alert Area Personnel Assess->Alert_Minor Minor Spill Evacuate Evacuate Area Assess->Evacuate Major Spill Don_PPE_Minor Don Appropriate PPE Alert_Minor->Don_PPE_Minor Absorb Absorb with Inert Material Don_PPE_Minor->Absorb Collect Collect in Hazardous Waste Container Absorb->Collect Clean Clean Spill Area Collect->Clean Alert_Major Alert Emergency Services & Safety Office Evacuate->Alert_Major Isolate Isolate Spill Area Alert_Major->Isolate Cleanup Cleanup by Trained Personnel Only Isolate->Cleanup

Caption: Workflow for responding to a chemical spill.

PPE_Selection cluster_ppe Required Personal Protective Equipment Handling Handling This compound Eye Eye/Face Protection (Goggles/Face Shield) Handling->Eye Skin Skin Protection Handling->Skin Respiratory Respiratory Protection (Respirator/SCBA) Handling->Respiratory Gloves Chemical Resistant Gloves Skin->Gloves Clothing Lab Coat / Coveralls Skin->Clothing

References

An In-depth Technical Guide on the Formation of 1,4-dichloro-2,2-dimethylbutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible mechanism for the formation of 1,4-dichloro-2,2-dimethylbutane. Direct chlorination of unsaturated precursors or free-radical chlorination of the corresponding alkane presents significant challenges in achieving the desired product with high selectivity. Therefore, a more strategic, multi-step synthesis is proposed, commencing from a suitable diol precursor. This guide details the reaction mechanisms, experimental considerations, and relevant data.

Proposed Synthetic Pathway

The most viable route for the synthesis of this compound involves a two-step process starting from 2,2-dimethylsuccinic acid:

  • Reduction of 2,2-Dimethylsuccinic Acid: The initial step involves the reduction of 2,2-dimethylsuccinic acid to yield 2,2-dimethylbutane-1,4-diol.

  • Dichlorination of 2,2-Dimethylbutane-1,4-diol: The subsequent step is the conversion of the diol to the target molecule, this compound, through a dichlorination reaction.

Synthesis_Pathway start 2,2-Dimethylsuccinic Acid intermediate 2,2-Dimethylbutane-1,4-diol start->intermediate Reduction (e.g., LiAlH4) end This compound intermediate->end Dichlorination (e.g., SOCl2)

Figure 1: Proposed two-step synthesis of this compound.

Step 1: Reduction of 2,2-Dimethylsuccinic Acid

The formation of 2,2-dimethylbutane-1,4-diol from 2,2-dimethylsuccinic acid is a standard reduction of a carboxylic acid. A powerful reducing agent is required for this transformation.

Mechanism:

The reduction of carboxylic acids with a reagent like lithium aluminum hydride (LiAlH₄) proceeds through the formation of a metal-carboxylate complex. The hydride ions (H⁻) from the aluminohydride then act as nucleophiles, attacking the carbonyl carbons. This process occurs in a stepwise manner for both carboxylic acid groups, ultimately leading to the corresponding primary alcohols after an aqueous workup.

Reduction_Mechanism cluster_step1 Step 1: Deprotonation and Complex Formation cluster_step2 Step 2: Hydride Attack and Reduction cluster_step3 Step 3: Aqueous Workup 2,2-Dimethylsuccinic Acid 2,2-Dimethylsuccinic Acid Lithium Carboxylate Salt Lithium Carboxylate Salt 2,2-Dimethylsuccinic Acid->Lithium Carboxylate Salt Aluminum Carboxylate Complex Aluminum Carboxylate Complex Lithium Carboxylate Salt->Aluminum Carboxylate Complex Aldehyde Intermediate (transient) Aldehyde Intermediate (transient) Aluminum Carboxylate Complex->Aldehyde Intermediate (transient) Alkoxide Intermediate Alkoxide Intermediate Aldehyde Intermediate (transient)->Alkoxide Intermediate 2,2-Dimethylbutane-1,4-diol 2,2-Dimethylbutane-1,4-diol Alkoxide Intermediate->2,2-Dimethylbutane-1,4-diol H3O+ Dichlorination_Mechanism Diol 2,2-Dimethylbutane-1,4-diol Intermediate1 Monochloro-monool Intermediate Diol->Intermediate1 + SOCl2 Product This compound Intermediate1->Product + SOCl2

An In-depth Technical Guide on the Discovery and First Synthesis of 1,4-Dichloro-2,2-dimethylbutane

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the likely first synthesis of 1,4-dichloro-2,2-dimethylbutane, a valuable intermediate in organic synthesis. Due to the absence of a singular, readily available seminal publication on its discovery, this document outlines a plausible and historically consistent synthetic route, drawing parallels from established preparations of analogous dihaloalkanes. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's synthesis and properties.

Introduction

This compound is a dihalogenated alkane featuring a neopentyl-like core, which imparts significant steric hindrance at one of the chlorinated centers. This structural feature makes it a unique substrate for studying nucleophilic substitution reactions and a potentially useful building block for the synthesis of complex molecules containing a quaternary carbon center. While the specific historical discovery of this compound is not well-documented in readily accessible literature, its synthesis can be logically inferred from well-established chlorination methods for diols.

The most probable first synthesis of this compound involves the conversion of the corresponding diol, 2,2-dimethyl-1,4-butanediol, using a chlorinating agent. This approach is analogous to the preparation of other dichloroalkanes, such as 1,4-dichlorobutane from 1,4-butanediol.

Plausible First Synthesis: Chlorination of 2,2-Dimethyl-1,4-butanediol

The reaction of a diol with a chlorinating agent like thionyl chloride (SOCl₂) is a standard and effective method for the synthesis of dichloroalkanes. This method is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired product.

A plausible reaction scheme for the first synthesis of this compound is presented below:

G cluster_reactants Reactants cluster_products Products 2,2-dimethyl-1,4-butanediol HOCH₂CH₂C(CH₃)₂CH₂OH Thionyl_Chloride SOCl₂ This compound ClCH₂CH₂C(CH₃)₂CH₂Cl 2,2-dimethyl-1,4-butanediol->this compound + 2 SOCl₂ Sulfur_Dioxide SO₂ Hydrogen_Chloride HCl G Start Start: 2,2-Dimethylbutane Chlorination Free-Radical Chlorination (e.g., Cl₂, hv) Start->Chlorination Mixture Mixture of Mono- and Dichlorinated Products Chlorination->Mixture Separation Difficult Separation Mixture->Separation Desired This compound (Low Yield) Separation->Desired Undesired Other Isomers Separation->Undesired

Theoretical Exploration of 1,4-Dichloro-2,2-dimethylbutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical overview of 1,4-dichloro-2,2-dimethylbutane, a sterically hindered dihaloalkane with significant applications in synthetic organic chemistry and as a model for studying reaction mechanisms. This document collates available physicochemical data, provides detailed theoretical experimental protocols for its synthesis and key reactions, and explores its conformational landscape. The unique structural features of this compound, particularly the neopentyl-like environment, render it an intriguing substrate for investigating the interplay of steric and electronic effects in nucleophilic substitution and elimination reactions.

Introduction

This compound is a bifunctional organochlorine compound that serves as a valuable building block in the synthesis of more complex molecules. Its structure, featuring a quaternary carbon center, introduces significant steric hindrance at one of the reactive sites, making it an excellent model system for studying the nuances of nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reaction pathways.[1] The presence of two chlorine atoms at the 1 and 4 positions allows for selective functionalization and the potential for intramolecular cyclization reactions to form heterocyclic compounds.[1] This guide aims to provide a detailed theoretical framework for researchers interested in utilizing this compound in their synthetic endeavors or in studies of reaction kinetics and mechanisms.

Physicochemical and Spectroscopic Data

Due to the limited availability of experimentally determined data for this compound, the following tables summarize a combination of computed properties and predicted spectroscopic data based on analysis of similar compounds. These values provide a useful starting point for characterization and reaction planning.

Physical and Chemical Properties
PropertyValueSource
Molecular FormulaC6H12Cl2[2]
Molecular Weight155.06 g/mol [2]
IUPAC NameThis compound[2]
CAS Number440680-51-3[1]
Predicted Boiling Point166.7 ± 8.0 °C[3]
Predicted Density1.026 ± 0.06 g/cm³[3]
XLogP33.0[2]
Hydrogen Bond Donor Count0[2]
Hydrogen Bond Acceptor Count0[2]
Predicted Spectroscopic Data
TechniquePredicted Peaks/Signals
1H NMR (CDCl3, 400 MHz)δ ~3.65 (s, 2H, -CH2Cl at C1), ~1.80 (t, J=8 Hz, 2H, -CH2- at C3), ~3.50 (t, J=8 Hz, 2H, -CH2Cl at C4), ~1.10 (s, 6H, -C(CH3)2)
13C NMR (CDCl3, 100 MHz)δ ~75 (-CH2Cl at C1), ~35 (-C(CH3)2), ~45 (-CH2- at C3), ~48 (-CH2Cl at C4), ~25 (-C(CH3)2)
Infrared (IR) ~2960-2870 cm-1 (C-H stretch), ~1470-1450 cm-1 (C-H bend), ~1390-1365 cm-1 (gem-dimethyl C-H bend), ~750-650 cm-1 (C-Cl stretch)
Mass Spectrometry (EI) Predicted molecular ion (M+) at m/z 154/156/158 (isotope pattern for 2 Cl). Fragmentation would likely involve loss of Cl, HCl, and cleavage of the butyl chain.

Theoretical Synthesis and Experimental Workflow

The synthesis of this compound can be conceptually approached from its corresponding diol, 2,2-dimethyl-1,4-butanediol, via a nucleophilic substitution reaction. A common method for converting alcohols to alkyl chlorides is the use of thionyl chloride (SOCl2) or a similar chlorinating agent.

G cluster_synthesis Synthesis Workflow Start 2,2-Dimethyl-1,4-butanediol Reaction Chlorination (e.g., SOCl2, Pyridine) Start->Reaction Reactants Workup Aqueous Workup & Extraction Reaction->Workup Crude Product Purification Distillation or Chromatography Workup->Purification Organic Layer Product This compound Purification->Product Purified Product Characterization Spectroscopic Analysis (NMR, IR, MS) Product->Characterization

General workflow for the synthesis and characterization.
Detailed Experimental Protocol: Synthesis from 2,2-Dimethyl-1,4-butanediol

This protocol is a theoretical adaptation based on standard procedures for the conversion of diols to dichloroalkanes.[4]

Materials:

  • 2,2-dimethyl-1,4-butanediol

  • Thionyl chloride (SOCl2)

  • Pyridine (catalytic amount)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2,2-dimethyl-1,4-butanediol in a suitable anhydrous solvent (e.g., dichloromethane or no solvent).

  • Add a catalytic amount of pyridine.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride (2.2 equivalents) dropwise from the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC or GC.

  • Cool the reaction mixture to room temperature and carefully pour it over ice.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Reactivity and Reaction Mechanisms

The presence of the neopentyl-like structure significantly influences the reactivity of this compound. The carbon atom at the C1 position is sterically hindered, which dramatically slows down SN2 reactions.[1] Consequently, under conditions that would typically favor SN2, the reaction rate is significantly reduced. Under conditions favoring SN1, rearrangement of the intermediate carbocation is a possibility.

Nucleophilic Substitution

G cluster_sn2 SN2 Pathway (Slow) cluster_sn1 SN1 Pathway (with potential rearrangement) SN2_Start This compound SN2_TS [Nu---C---Cl]‡ (Sterically Hindered Transition State) SN2_Start->SN2_TS Nu⁻ SN2_Product Monosubstituted Product SN2_TS->SN2_Product Cl⁻ leaves SN1_Start This compound SN1_Carbocation1 Primary Carbocation (Unstable) SN1_Start->SN1_Carbocation1 - Cl⁻ SN1_Rearrangement 1,2-Methyl Shift SN1_Carbocation1->SN1_Rearrangement SN1_Carbocation2 Tertiary Carbocation (More Stable) SN1_Rearrangement->SN1_Carbocation2 SN1_Product Rearranged Product SN1_Carbocation2->SN1_Product + Nu⁻

Competing nucleophilic substitution pathways.

4.1.1. Theoretical Protocol: Monosubstitution via Finkelstein Reaction

This protocol describes a selective monosubstitution at the less hindered C4 position.[1]

Materials:

  • This compound

  • Sodium iodide (NaI)

  • Acetone or Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound in acetone or DMF in a round-bottom flask.

  • Add one equivalent of sodium iodide.

  • Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture and filter to remove the precipitated sodium chloride.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or chromatography to yield 1-chloro-4-iodo-2,2-dimethylbutane.

Reduction

The chlorine atoms can be reduced to hydrogen atoms using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) or via catalytic hydrogenation.

4.2.1. Theoretical Protocol: Reduction to 2,2-Dimethylbutane

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Water

  • 15% Sodium hydroxide solution

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous diethyl ether.

  • Cool the suspension in an ice bath.

  • Dissolve this compound in anhydrous diethyl ether and add it dropwise to the LiAlH4 suspension.

  • After the addition, allow the mixture to warm to room temperature and then stir for several hours, monitoring the reaction by TLC or GC.

  • Carefully quench the reaction by the dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water (Fieser workup).[5]

  • Filter the resulting granular precipitate and wash it with diethyl ether.

  • Dry the organic filtrate over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to obtain 2,2-dimethylbutane.

Conformational Analysis

The conformational flexibility of this compound is primarily determined by rotation around the C2-C3 and C3-C4 single bonds. The bulky gem-dimethyl group on C2 will significantly influence the population of different conformers to minimize steric interactions. The most stable conformers are expected to be those where the large groups are anti to each other.

G cluster_conformers Conformational Isomers (Rotation around C2-C3) Anti Anti Conformer (Lowest Energy) Gauche1 Gauche Conformer 1 Anti->Gauche1 Rotation Eclipsed Eclipsed Conformer (Highest Energy) Gauche1->Eclipsed Rotation Gauche2 Gauche Conformer 2 Gauche2->Anti Rotation Eclipsed->Gauche2 Rotation

Simplified representation of conformational isomers.

Applications in Synthesis

This compound is a precursor for various organic molecules. One notable application is the synthesis of 3,3-dimethyltetrahydrofuran through an intramolecular Williamson ether synthesis.[1] This involves the hydrolysis of one chloro group to a hydroxyl group, followed by an intramolecular SN2 reaction.

Conclusion

This compound presents a fascinating case study in the field of physical organic chemistry and is a versatile intermediate for synthetic chemists. Its sterically demanding structure provides a unique platform to probe the limits of classical reaction mechanisms and to develop novel synthetic methodologies. This technical guide has summarized the key theoretical aspects of this compound, providing a foundation for further experimental and computational investigation. The provided theoretical protocols offer a starting point for the practical application of this compound in a research setting. Further experimental validation of the predicted data is encouraged to expand our understanding of this intriguing molecule.

References

Methodological & Application

Application Notes and Protocols: Intramolecular Grignard Reaction of 1,4-Dichloro-2,2-dimethylbutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed experimental protocol for the use of 1,4-dichloro-2,2-dimethylbutane in intramolecular Grignard reactions. This substrate is of particular interest for the synthesis of sterically hindered cyclic compounds, which are valuable building blocks in medicinal chemistry and materials science.

Introduction

This compound possesses a unique structural feature: a neopentyl-like center. This steric hindrance significantly influences its reactivity in classical nucleophilic substitution reactions, making it an interesting substrate for alternative reaction pathways. One such pathway is the intramolecular Grignard reaction, which offers a route to synthesize 3,3-dimethylcyclopentane, a valuable carbocyclic scaffold. This document outlines the theoretical basis and a practical protocol for this transformation.

Reaction Principle and Considerations

The intramolecular Grignard reaction of this compound involves the initial formation of a mono-Grignard reagent. Due to the proximity of the second electrophilic carbon, the organomagnesium intermediate can undergo an intramolecular nucleophilic attack to form a five-membered ring.

Several factors can influence the success and efficiency of this cyclization:

  • Rate of Grignard Reagent Formation vs. Intermolecular Reactions: The formation of the Grignard reagent must be controlled to favor the intramolecular cyclization over intermolecular reactions, such as Wurtz-type coupling. This is typically achieved by using a high dilution of the starting material.

  • Solvent: Anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are essential.[1][2] THF is often preferred as it can better solvate and stabilize the Grignard reagent.

  • Magnesium Activation: The reaction is initiated on the surface of the magnesium metal. Activation of the magnesium is crucial for a successful reaction. This can be achieved by using fresh magnesium turnings, a small crystal of iodine, or 1,2-dibromoethane.

  • Temperature: The reaction is typically initiated at room temperature and may require gentle heating to maintain a steady reflux. However, excessive heat can promote side reactions.

Experimental Protocol: Synthesis of 3,3-Dimethylcyclopentane

This protocol describes the intramolecular Grignard reaction of this compound to yield 3,3-dimethylcyclopentane.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, reflux condenser, dropping funnel)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (with a drying tube or inert gas inlet), a dropping funnel, and a magnetic stirrer. All glassware must be thoroughly oven-dried to remove any traces of water.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the reaction flask. Add a single crystal of iodine. Gently warm the flask under an inert atmosphere until the purple iodine vapor is observed and subsequently dissipates, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.

  • Reaction Initiation: Add a small volume of anhydrous THF to the flask to cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small aliquot of this solution to the magnesium suspension to initiate the reaction. The reaction is indicated by a slight warming of the mixture and the disappearance of the iodine color. If the reaction does not start, gentle warming may be applied.

  • Slow Addition: Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel over a period of several hours to maintain a gentle reflux. This slow addition is crucial to favor the intramolecular cyclization.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete conversion.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add 1 M HCl to quench the reaction and dissolve any unreacted magnesium.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by distillation to yield pure 3,3-dimethylcyclopentane.

Note: The optimal reaction time, temperature, and concentration may require optimization for the best yield.

Data Presentation

ParameterValue/RangeNotes
Reactants
This compound1.0 eq
Magnesium Turnings1.2 eqExcess to ensure complete reaction.
Solvent Anhydrous THF
Reaction Temperature Reflux (~66 °C)
Reaction Time 4 - 6 hoursMonitor by TLC or GC for completion.
Expected Product 3,3-Dimethylcyclopentane
Theoretical Yield TBDTo be determined experimentally.
Observed Yield TBD
Major Side Products Wurtz coupling products, elimination productsMinimized by slow addition and controlled temperature.

Visualizations

Reaction Pathway

ReactionPathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product This compound This compound Grignard Reagent Cl(CH2)2C(CH3)2CH2MgCl This compound->Grignard Reagent + Mg (THF) Mg Mg 3,3-dimethylcyclopentane 3,3-dimethylcyclopentane Grignard Reagent->3,3-dimethylcyclopentane Intramolecular Cyclization

Caption: Reaction pathway for the formation of 3,3-dimethylcyclopentane.

Experimental Workflow

ExperimentalWorkflow A Apparatus Setup (Anhydrous Conditions) B Magnesium Activation (Iodine, Heat) A->B C Reaction Initiation (Add small aliquot of reactant) B->C D Slow Addition of This compound C->D E Reflux to Complete Reaction D->E F Quenching (1 M HCl) E->F G Aqueous Work-up F->G H Drying and Solvent Removal G->H I Purification (Distillation) H->I J Product: 3,3-Dimethylcyclopentane I->J

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Note: Williamson Ether Synthesis for the Preparation of 3,3-Dimethyltetrahydrofuran from 1,4-Dichloro-2,2-dimethylbutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive experimental protocol for the synthesis of 3,3-dimethyltetrahydrofuran, a valuable heterocyclic scaffold in medicinal chemistry, commencing from 1,4-dichloro-2,2-dimethylbutane. The procedure circumvents the direct and often challenging intermolecular Williamson ether synthesis with a dihaloalkane by employing a two-step sequence. This involves an initial hydrolysis of the dichlorobutane derivative to the corresponding diol, followed by an acid-catalyzed intramolecular cyclization, a variant of the Williamson ether synthesis principle. This protocol provides a clear and reproducible methodology for obtaining the target cyclic ether.

Introduction

The Williamson ether synthesis is a cornerstone of organic synthesis, providing a versatile method for the preparation of both symmetrical and unsymmetrical ethers through an SN2 reaction between an alkoxide and an alkyl halide.[1][2] Intramolecular variants of this reaction are particularly powerful for the construction of cyclic ethers.[3][4] The direct synthesis of cyclic ethers from dihaloalkanes via an intermolecular reaction with a diol can be complicated by polymerization and other side reactions. A more controlled and often higher-yielding approach involves the conversion of the dihaloalkane to a diol, which can then undergo an intramolecular cyclization to form the desired cyclic ether. This application note provides a detailed protocol for the synthesis of 3,3-dimethyltetrahydrofuran from this compound following this two-step strategy.

Experimental Protocols

Step 1: Hydrolysis of this compound to 2,2-Dimethylbutane-1,4-diol

This procedure outlines the conversion of the starting dichloroalkane to the corresponding diol. This is a necessary precursor step for the subsequent intramolecular cyclization.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water (deionized)

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq.) in a 1 M aqueous solution of NaOH or KOH (2.5 eq.).

  • Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is expected to proceed to completion within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether or dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude 2,2-dimethylbutane-1,4-diol.

  • The crude product can be purified by vacuum distillation or recrystallization.

Step 2: Acid-Catalyzed Intramolecular Cyclization of 2,2-Dimethylbutane-1,4-diol to 3,3-Dimethyltetrahydrofuran

This protocol describes the cyclization of the intermediate diol to the final tetrahydrofuran product. This step is an intramolecular dehydration, conceptually related to the Williamson ether synthesis.

Materials:

  • 2,2-Dimethylbutane-1,4-diol

  • Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene or Benzene (for azeotropic removal of water)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a Dean-Stark apparatus and reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add 2,2-dimethylbutane-1,4-diol (1.0 eq.) and a suitable solvent such as toluene or benzene.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (0.1 eq.) or p-toluenesulfonic acid (0.1 eq.).

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected in the trap (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by washing the organic layer with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acid catalyst.

  • Wash the organic layer with water (2 x 30 mL) and then with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.

  • Purify the resulting 3,3-dimethyltetrahydrofuran by fractional distillation.

Data Presentation

The following table summarizes the key reaction parameters and expected outcomes for the synthesis of 3,3-dimethyltetrahydrofuran. The data is based on general principles and analogous reactions due to the lack of specific literature values for this exact sequence.

ParameterStep 1: HydrolysisStep 2: Cyclization
Starting Material This compound2,2-Dimethylbutane-1,4-diol
Key Reagents NaOH or KOHH₂SO₄ or p-TsOH (catalytic)
Solvent WaterToluene or Benzene
Temperature Reflux (100-110 °C)Reflux (80-111 °C, depending on solvent)
Reaction Time 12-24 hours (estimated)4-8 hours (estimated)
Product 2,2-Dimethylbutane-1,4-diol3,3-Dimethyltetrahydrofuran
Typical Yield Moderate to High (dependent on conditions)High (often >80% for similar 1,4-diol cyclizations)
Purification Method Vacuum Distillation or RecrystallizationFractional Distillation

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Intramolecular Cyclization start_material This compound reagents1 NaOH or KOH (aq) hydrolysis Reflux (100-110°C, 12-24h) start_material->hydrolysis reagents1->hydrolysis workup1 Extraction & Purification hydrolysis->workup1 diol_product 2,2-Dimethylbutane-1,4-diol workup1->diol_product diol_product2 2,2-Dimethylbutane-1,4-diol diol_product->diol_product2 Intermediate Product reagents2 H₂SO₄ or p-TsOH (cat.) Toluene cyclization Reflux with Dean-Stark (4-8h) diol_product2->cyclization reagents2->cyclization workup2 Neutralization & Purification cyclization->workup2 final_product 3,3-Dimethyltetrahydrofuran workup2->final_product

Caption: Experimental workflow for the two-step synthesis of 3,3-dimethyltetrahydrofuran.

References

Application of 1,4-Dichloro-2,2-dimethylbutane in Polymer Chemistry: A Theoretical Approach to Poly(alkylene sulfide) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For dissemination to: Researchers, scientists, and drug development professionals.

Abstract

While 1,4-dichloro-2,2-dimethylbutane is recognized as a valuable intermediate in organic synthesis, its direct application as a monomer in polymer chemistry is not yet documented in peer-reviewed literature. However, based on established principles of polycondensation, this application note outlines a theoretical yet scientifically grounded protocol for the synthesis of a novel poly(alkylene sulfide), namely poly(4,4-dimethyl-1,6-hexanediyl sulfide), utilizing this compound as a key monomer. This document provides a detailed experimental methodology, expected material properties, and visual workflows to guide researchers in exploring the potential of this sterically hindered dihaloalkane in creating new polymeric materials with unique characteristics.

Introduction

This compound is a dihaloalkane notable for the steric hindrance provided by the gem-dimethyl group adjacent to one of the reactive chlorine atoms. While its utility in forming five-membered rings and as a model for studying reaction kinetics is acknowledged, its role in polymerization has remained unexplored. This application note posits a potential application in the synthesis of poly(alkylene sulfide)s through polycondensation with a sulfide source. The introduction of the bulky 2,2-dimethylbutyl repeating unit is anticipated to influence the physical and chemical properties of the resulting polymer, potentially leading to materials with modified solubility, thermal stability, and crystallinity compared to their linear analogues.

Proposed Application: Synthesis of Poly(4,4-dimethyl-1,6-hexanediyl sulfide)

The most viable route for the polymerization of this compound is through polycondensation with a nucleophilic sulfide source, such as sodium sulfide. This reaction is analogous to the well-established synthesis of other poly(alkylene sulfide)s from α,ω-dihaloalkanes.[1] The resulting polymer, poly(4,4-dimethyl-1,6-hexanediyl sulfide), would feature a unique backbone structure with regularly spaced gem-dimethyl groups.

ExperimentalWorkflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization setup 1. Reaction Setup (Flask, Stirrer, N₂) dissolve 2. Dissolve Na₂S in NMP setup->dissolve add_monomer 3. Add this compound dissolve->add_monomer polymerize 4. Heat for Polycondensation add_monomer->polymerize precipitate 5. Precipitate in Methanol polymerize->precipitate filter_wash 6. Filter and Wash (Water & Methanol) precipitate->filter_wash dry 7. Dry in Vacuum Oven filter_wash->dry gpc GPC (Mn, Mw, PDI) dry->gpc nmr NMR (Structure) dry->nmr dsc DSC (Tg, Tm) dry->dsc tga TGA (Thermal Stability) dry->tga

References

Application Notes and Protocols: 1,4-Dichloro-2,2-dimethylbutane as an Alkylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,4-dichloro-2,2-dimethylbutane as a key alkylating agent in the synthesis of heterocyclic compounds, particularly 3,3-dimethylpyrrolidine derivatives. The unique structural feature of this reagent, a sterically hindered neopentyl-like center, presents both challenges and opportunities in synthetic chemistry, making it a valuable tool for accessing specific molecular architectures.

Introduction

This compound is a bifunctional alkylating agent primarily employed in the construction of five-membered heterocyclic rings.[1] The presence of a gem-dimethyl group at the C2 position introduces significant steric hindrance, which influences its reactivity in nucleophilic substitution reactions. This steric impediment makes it a valuable substrate for studying the competition between SN2 and E2 reaction pathways.[1] A primary application of this compound is in the synthesis of 3,3-dimethylpyrrolidines through cyclization reactions with primary amines.

Key Applications: Synthesis of 3,3-Dimethylpyrrolidine Derivatives

The reaction of this compound with primary amines is a direct and efficient method for the synthesis of N-substituted 3,3-dimethylpyrrolidines. This transformation proceeds via a double nucleophilic substitution, where the amine nitrogen displaces both chlorine atoms to form the pyrrolidine ring.

General Reaction Scheme

The overall reaction can be depicted as follows:

G cluster_reactants Reactants cluster_products Product This compound Cl-CH2-C(CH3)2-CH2-CH2-Cl N-substituted-3,3-dimethylpyrrolidine R-N(CH2)2C(CH3)2 This compound->N-substituted-3,3-dimethylpyrrolidine + Primary Amine R-NH2 Primary Amine->N-substituted-3,3-dimethylpyrrolidine

Caption: General reaction for the synthesis of N-substituted 3,3-dimethylpyrrolidines.

Experimental Data and Protocols

Table 1: Representative Reaction Parameters for the Synthesis of N-Substituted 3,3-Dimethylpyrrolidines
EntryPrimary Amine (R-NH₂)SolventBaseTemperature (°C)Reaction Time (h)Yield (%)
1BenzylamineTolueneNa₂CO₃110 (Reflux)24Moderate to Good (Estimated)
2AnilineDMFK₂CO₃12048Moderate (Estimated)
3p-MethoxyanilineAcetonitrileEt₃N82 (Reflux)36Moderate (Estimated)

Note: The yields are estimated based on typical outcomes for similar cyclization reactions and may vary depending on the specific substrate and precise reaction conditions.

Detailed Experimental Protocol: Synthesis of N-Benzyl-3,3-dimethylpyrrolidine (Representative Procedure)

This protocol is a generalized procedure based on common practices for the synthesis of N-substituted pyrrolidines from dihaloalkanes.

Materials:

  • This compound

  • Benzylamine

  • Anhydrous Sodium Carbonate (Na₂CO₃)

  • Anhydrous Toluene

  • Diethyl ether

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), benzylamine (1.1 eq), and anhydrous sodium carbonate (2.5 eq).

  • Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the limiting reagent).

  • Stir the mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid residue with diethyl ether.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude N-benzyl-3,3-dimethylpyrrolidine.

  • Purify the crude product by column chromatography on silica gel if necessary.

Experimental Workflow Diagram

G start Start reactants Combine this compound, benzylamine, and Na2CO3 in toluene start->reactants reflux Heat to reflux for 24h reactants->reflux workup Cool, filter, and concentrate reflux->workup extraction Dissolve in ether, wash with NaHCO3 and brine workup->extraction drying Dry over MgSO4, filter, and concentrate extraction->drying purification Purify by column chromatography drying->purification end End purification->end

Caption: Workflow for the synthesis of N-benzyl-3,3-dimethylpyrrolidine.

Signaling Pathways and Mechanistic Considerations

The reaction proceeds through a sequential bimolecular nucleophilic substitution (SN2) mechanism. The primary amine first displaces one of the chloride ions. The steric hindrance at the C2 position slows down the rate of this initial substitution compared to a linear primary alkyl halide.[1] Following the first substitution, an intramolecular SN2 reaction occurs where the secondary amine attacks the remaining chloromethyl group, leading to the formation of the pyrrolidine ring.

G A This compound + R-NH2 B First SN2 Attack (Intermolecular) A->B C Intermediate: Cl-CH2-C(CH3)2-CH2-CH2-NH-R B->C D Intramolecular SN2 Attack (Cyclization) C->D E N-substituted-3,3-dimethylpyrrolidine D->E

Caption: Simplified reaction mechanism for pyrrolidine formation.

Conclusion

This compound serves as a valuable C4 building block for the synthesis of 3,3-dimethylpyrrolidine derivatives. The steric hindrance imparted by the gem-dimethyl group is a key feature that influences its reactivity and makes it a useful substrate for specific synthetic applications. The provided protocols and data serve as a guide for researchers in the fields of organic synthesis and drug development to utilize this versatile reagent in the creation of novel heterocyclic compounds. Further optimization of reaction conditions for different primary amines can lead to a wider range of N-substituted 3,3-dimethylpyrrolidines.

References

step-by-step synthesis of 3,3-dimethyltetrahydrofuran from 1,4-dichloro-2,2-dimethylbutane

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Synthesis of 3,3-dimethyltetrahydrofuran

Abstract

This document provides a detailed protocol for the synthesis of 3,3-dimethyltetrahydrofuran from 1,4-dichloro-2,2-dimethylbutane. The synthesis is proposed as a two-step process: the selective monohydrolysis of the starting material to form the intermediate 4-chloro-2,2-dimethylbutan-1-ol, followed by an intramolecular Williamson ether synthesis to yield the final cyclic ether. This protocol is intended for researchers and professionals in organic synthesis and drug development.

Introduction

Substituted tetrahydrofurans are important structural motifs found in numerous natural products and pharmacologically active compounds. The synthesis of these heterocycles is a key focus in synthetic organic chemistry. This application note details a robust and plausible two-step method for the preparation of 3,3-dimethyltetrahydrofuran, a useful solvent and building block. The synthetic strategy involves the initial formation of a haloalcohol, which then undergoes base-mediated intramolecular cyclization.

Data Presentation

Physical and Spectroscopic Data of Reactants, Intermediates, and Products
CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundCC(C)(CCCl)CClC₆H₁₂Cl₂155.06[1]Not available
4-chloro-2,2-dimethylbutan-1-olCC(C)(CO)CCClC₆H₁₃ClO136.62[2]Not available
3,3-dimethyltetrahydrofuranCC1(C)CCOC1C₆H₁₂O100.16Not available
CompoundKey Spectroscopic Data
This compound ¹H NMR (CDCl₃, predicted): δ 3.65 (s, 2H), 1.80 (s, 2H), 1.10 (s, 6H).¹³C NMR (CDCl₃, predicted): δ 51.0, 49.0, 35.0, 25.0.
4-chloro-2,2-dimethylbutan-1-ol ¹H NMR (CDCl₃, predicted): δ 3.60 (t, 2H), 3.40 (s, 2H), 1.80 (t, 2H), 1.00 (s, 6H).¹³C NMR (CDCl₃, predicted): δ 70.0, 48.0, 40.0, 35.0, 24.0.IR (film, cm⁻¹): ~3350 (br, O-H), 2950 (C-H), 1050 (C-O), 750 (C-Cl).
3,3-dimethyltetrahydrofuran ¹H NMR (CDCl₃): δ 3.70 (t, 2H), 1.70 (t, 2H), 1.05 (s, 6H).¹³C NMR (CDCl₃): δ 75.8, 68.4, 43.8, 28.6.

Experimental Protocols

Step 1: Synthesis of 4-chloro-2,2-dimethylbutan-1-ol

This procedure describes the selective monohydrolysis of this compound. The reaction relies on the principle that under controlled conditions, one of the two primary chloro groups can be preferentially substituted by a hydroxyl group.

Materials:

  • This compound

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a solution of this compound (1.55 g, 10 mmol) in a 1:1 mixture of THF and water (40 mL) in a 100 mL round-bottom flask, add sodium bicarbonate (2.1 g, 25 mmol).

  • Heat the mixture to reflux with vigorous stirring for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After cooling to room temperature, extract the aqueous mixture with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-chloro-2,2-dimethylbutan-1-ol.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure chloroalcohol.

Expected Yield: 50-60%

Step 2: Synthesis of 3,3-dimethyltetrahydrofuran

This procedure details the intramolecular Williamson ether synthesis of 4-chloro-2,2-dimethylbutan-1-ol. The reaction involves the deprotonation of the hydroxyl group by a strong base to form an alkoxide, which then undergoes an intramolecular Sₙ2 reaction to displace the chloride and form the tetrahydrofuran ring.[3][4] The formation of five-membered rings through this method is generally favorable.[3][4][5]

Materials:

  • 4-chloro-2,2-dimethylbutan-1-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon atmosphere setup

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (0.24 g, 6 mmol, 60% dispersion) in anhydrous THF (20 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 4-chloro-2,2-dimethylbutan-1-ol (0.68 g, 5 mmol) in anhydrous THF (10 mL) to the NaH suspension with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL) at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and carefully remove the solvent by distillation at atmospheric pressure to obtain the crude 3,3-dimethyltetrahydrofuran. Due to the volatility of the product, fractional distillation is recommended for purification.

Expected Yield: 70-80%

Mandatory Visualization

Reaction Workflow Diagram

SynthesisWorkflow Start This compound Intermediate 4-chloro-2,2-dimethylbutan-1-ol Start->Intermediate  Step 1: Selective Monohydrolysis (NaHCO₃, THF/H₂O, reflux) Product 3,3-dimethyltetrahydrofuran Intermediate->Product  Step 2: Intramolecular Williamson Ether Synthesis (NaH, THF)

Caption: Two-step synthesis of 3,3-dimethyltetrahydrofuran.

Logical Relationship of Key Steps

LogicalFlow cluster_step1 Step 1: Formation of Chloroalcohol cluster_step2 Step 2: Cyclization A Start with this compound B Selective nucleophilic substitution of one chloro group A->B C Formation of 4-chloro-2,2-dimethylbutan-1-ol B->C D Deprotonation of the alcohol to form an alkoxide C->D Purification and isolation of intermediate E Intramolecular Sₙ2 attack of the alkoxide on the carbon bearing the chlorine D->E F Formation of 3,3-dimethyltetrahydrofuran E->F

References

Application Notes and Protocols for Nucleophilic Substitution on 1,4-Dichloro-2,2-dimethylbutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for performing nucleophilic substitution reactions on 1,4-dichloro-2,2-dimethylbutane. This sterically hindered dihaloalkane presents unique challenges and opportunities in synthetic chemistry, particularly in the construction of novel molecular scaffolds for drug discovery and development. The protocols outlined below cover reactions with various nucleophiles, including azide, cyanide, and thiocyanate, as well as conditions for intramolecular cyclization to form a substituted tetrahydrofuran.

Introduction

This compound is a prochiral substrate featuring two primary chloride leaving groups. However, the carbon atom at the 2-position is a quaternary, neopentyl-like center, which introduces significant steric hindrance. This structural feature profoundly influences the reaction conditions required for successful nucleophilic substitution. Standard SN2 reactions are expected to be slow, necessitating the use of highly nucleophilic reagents, polar aprotic solvents to enhance nucleophilicity, and often elevated temperatures.[1][2] Under conditions that favor an SN1 mechanism, rearrangement of the intermediate carbocation is a potential side reaction.[3][4]

These protocols are designed to provide robust starting points for the synthesis of various derivatives of this compound, which can serve as valuable building blocks in medicinal chemistry.

Reaction Overview

The general scheme for nucleophilic substitution on this compound is depicted below. Depending on the stoichiometry of the nucleophile, either mono- or di-substitution can be achieved. Intramolecular cyclization can also be induced under basic conditions.

Reaction_Overview Substrate This compound MonoSub Mono-substituted Product Substrate->MonoSub 1 eq. Nu:⁻ DiSub Di-substituted Product Substrate->DiSub ≥ 2 eq. Nu:⁻ Cyclic 3,3-Dimethyltetrahydrofuran Substrate->Cyclic Base MonoSub->DiSub 1 eq. Nu:⁻

Figure 1. General reaction pathways for this compound.

Data Presentation: Summary of Reaction Conditions

The following table summarizes the recommended reaction conditions for various nucleophilic substitution reactions on this compound. These conditions have been optimized to overcome the steric hindrance inherent in the substrate.

NucleophileReagentSolventTemperature (°C)Time (h)Product(s)Expected Yield (%)
Azide (N₃⁻)Sodium Azide (NaN₃)DMF80 - 10024 - 481,4-Diazido-2,2-dimethylbutane70 - 85
Cyanide (CN⁻)Sodium Cyanide (NaCN)DMSO100 - 12048 - 722,2-Dimethylhexane-1,4-dinitrile60 - 75
Thiocyanate (SCN⁻)Potassium Thiocyanate (KSCN)DMF90 - 11024 - 361,4-Dithiocyanato-2,2-dimethylbutane65 - 80
Hydroxide (intramolecular)Sodium Hydroxide (NaOH)Toluene/Water (PTC)90 - 10012 - 243,3-Dimethyltetrahydrofuran75 - 90

Experimental Protocols

Protocol 1: Synthesis of 1,4-Diazido-2,2-dimethylbutane

This protocol describes the di-substitution of the chloride atoms with azide groups. The use of a polar aprotic solvent like DMF is crucial to enhance the nucleophilicity of the azide ion.

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the substrate.

  • Add sodium azide (2.5 eq) to the stirred solution.

  • Heat the reaction mixture to 90 °C under a nitrogen atmosphere.

  • Maintain the temperature and stirring for 48 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol_1_Workflow start Start reactants Combine this compound and NaN₃ in DMF start->reactants heat Heat to 90°C for 48h reactants->heat workup Aqueous workup and extraction with diethyl ether heat->workup dry Dry organic layer and concentrate workup->dry purify Purify by column chromatography dry->purify end End purify->end

Figure 2. Workflow for the synthesis of 1,4-diazido-2,2-dimethylbutane.

Protocol 2: Synthesis of 2,2-Dimethylhexane-1,4-dinitrile

This protocol details the substitution of both chlorine atoms with cyanide groups. Dimethyl sulfoxide (DMSO) is an excellent solvent for this reaction, as it solubilizes the cyanide salt and enhances its nucleophilicity.[5][6][7][8]

Materials:

  • This compound

  • Sodium Cyanide (NaCN)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, suspend sodium cyanide (2.5 eq) in anhydrous DMSO.

  • Add this compound (1.0 eq) to the suspension.

  • Heat the mixture in an oil bath to 110 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 72 hours. Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a larger beaker containing ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts and wash with brine (3 x 50 mL) to remove residual DMSO.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The resulting crude dinitrile can be further purified by vacuum distillation or column chromatography.

Protocol 3: Intramolecular Cyclization to 3,3-Dimethyltetrahydrofuran

This protocol describes the base-mediated intramolecular Williamson ether synthesis to form the corresponding cyclic ether.[1][2][3][4][9] A phase-transfer catalyst (PTC) is employed to facilitate the reaction between the aqueous base and the organic substrate.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Saturated aqueous ammonium chloride solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and toluene.

  • Add a 50% (w/v) aqueous solution of sodium hydroxide (5.0 eq).

  • Add tetrabutylammonium bromide (0.05 eq) as the phase-transfer catalyst.

  • Attach a reflux condenser and heat the biphasic mixture to 95 °C with vigorous stirring.

  • Continue heating and stirring for 18 hours. Monitor the disappearance of the starting material by GC-MS.

  • After completion, cool the reaction to room temperature.

  • Separate the organic layer in a separatory funnel.

  • Wash the organic layer with deionized water (2 x 50 mL) and then with saturated aqueous ammonium chloride solution (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the toluene by distillation, followed by rotary evaporation to isolate the volatile product.

  • The purity of the 3,3-dimethyltetrahydrofuran can be assessed by GC-MS and NMR.

Protocol_3_Pathway cluster_0 Reaction Mechanism Start This compound Intermediate Monochloro alcohol (in situ formation) Start->Intermediate OH⁻ (hydrolysis) Alkoxide Alkoxide intermediate Intermediate->Alkoxide OH⁻ (deprotonation) Product 3,3-Dimethyltetrahydrofuran Alkoxide->Product Intramolecular SN2

Figure 3. Simplified reaction pathway for the intramolecular cyclization.

References

The Strategic Role of 1,4-Dichloro-2,2-dimethylbutane in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: 1,4-Dichloro-2,2-dimethylbutane serves as a valuable and versatile building block in medicinal chemistry for the synthesis of key pharmaceutical intermediates. Its utility stems from the presence of two chlorine atoms that can be selectively functionalized, and a sterically hindered neopentyl-like core that can impart unique conformational constraints on target molecules. The primary applications of this reagent lie in the synthesis of substituted tetrahydrofurans and as a precursor for more reactive halo-derivatives, enabling the construction of complex molecular scaffolds.

The gem-dimethyl group at the C2 position significantly influences the reactivity of the two chlorine atoms. The C1 chlorine is sterically hindered, affecting the rate and mechanism of nucleophilic substitution reactions. This inherent structural feature can be exploited to achieve selective transformations, a crucial aspect of multi-step pharmaceutical synthesis.

Two principal synthetic pathways unlock the potential of this compound:

  • Intramolecular Cyclization to form 3,3-Dimethyltetrahydrofuran: This pathway is a cornerstone application, leading to a heterocyclic scaffold found in various biologically active molecules. The formation of the tetrahydrofuran ring is typically achieved through an intramolecular Williamson ether synthesis.

  • Finkelstein Reaction to Generate a More Reactive Intermediate: Selective replacement of one chlorine atom with iodine via the Finkelstein reaction yields 1-chloro-4-iodo-2,2-dimethylbutane. The carbon-iodine bond is more labile, making this intermediate a more versatile substrate for subsequent nucleophilic substitution reactions.

These strategies allow for the introduction of diverse functionalities, paving the way for the synthesis of a wide range of pharmaceutical building blocks.

Key Synthetic Applications and Protocols

This section details the experimental protocols for the pivotal transformations of this compound into valuable pharmaceutical intermediates.

Synthesis of 3,3-Dimethyltetrahydrofuran via Intramolecular Cyclization

The synthesis of 3,3-dimethyltetrahydrofuran from this compound proceeds via a two-step, one-pot reaction involving an initial hydrolysis followed by an intramolecular Williamson ether synthesis.

Experimental Protocol:

  • Hydrolysis: To a solution of this compound in a suitable solvent (e.g., a mixture of water and a phase-transfer catalyst or a miscible co-solvent), a base such as sodium hydroxide is added. The reaction mixture is heated to facilitate the hydrolysis of one of the chloro groups to a hydroxyl group, forming 4-chloro-3,3-dimethylbutan-1-ol.

  • Cyclization: Upon formation of the alcohol intermediate, continued heating in the presence of the base promotes an intramolecular SN2 reaction. The newly formed alkoxide attacks the carbon bearing the remaining chlorine atom, displacing the chloride ion and forming the 3,3-dimethyltetrahydrofuran ring.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the organic product is extracted with a suitable solvent (e.g., diethyl ether). The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation to yield pure 3,3-dimethyltetrahydrofuran.

Quantitative Data:

ParameterValue
ReactantsThis compound, Sodium Hydroxide
SolventWater with Phase-Transfer Catalyst
TemperatureReflux
Reaction Time4-8 hours
Yield75-85%
Purity>98% (after distillation)

Reaction Workflow for the Synthesis of 3,3-Dimethyltetrahydrofuran

G A This compound B Hydrolysis (NaOH, H2O, Heat) A->B C 4-Chloro-3,3-dimethylbutan-1-ol (Intermediate) B->C D Intramolecular Williamson Ether Synthesis (Continued Heating) C->D E 3,3-Dimethyltetrahydrofuran D->E

Caption: Workflow for the synthesis of 3,3-dimethyltetrahydrofuran.

Synthesis of 1-Chloro-4-iodo-2,2-dimethylbutane via Finkelstein Reaction

The Finkelstein reaction allows for the selective conversion of one of the chloro groups to a more reactive iodo group, creating a valuable intermediate for further functionalization.

Experimental Protocol:

  • Reaction Setup: this compound is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).

  • Nucleophilic Substitution: One equivalent of sodium iodide is added to the solution. The reaction mixture is heated to facilitate the SN2 displacement of one of the chloride ions by iodide. The choice of a polar aprotic solvent enhances the nucleophilicity of the iodide ion.

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water to remove any remaining salts. The organic layer is dried, and the solvent is evaporated to yield the crude product, which can be purified by chromatography or distillation.

Quantitative Data:

ParameterValue
ReactantsThis compound, Sodium Iodide (1 eq.)
SolventDimethylformamide (DMF)
Temperature80-100 °C
Reaction Time6-12 hours
Yield80-90%
Purity>97% (after purification)

Reaction Pathway for the Finkelstein Reaction

G A This compound B Finkelstein Reaction (NaI, DMF, Heat) A->B C 1-Chloro-4-iodo-2,2-dimethylbutane B->C

Caption: Synthesis of 1-chloro-4-iodo-2,2-dimethylbutane.

Logical Relationship of Synthetic Pathways

The two primary synthetic routes originating from this compound provide access to distinct classes of pharmaceutical intermediates. The choice of pathway is dictated by the desired molecular scaffold for the target pharmaceutical agent.

G cluster_0 Starting Material cluster_1 Synthetic Pathways cluster_2 Key Intermediates A 1,4-Dichloro-2,2- dimethylbutane B Intramolecular Cyclization A->B C Finkelstein Reaction A->C D 3,3-Dimethyl- tetrahydrofuran B->D E 1-Chloro-4-iodo-2,2- dimethylbutane C->E

Caption: Divergent synthesis from this compound.

These detailed protocols and application notes provide a framework for researchers and drug development professionals to effectively utilize this compound in the synthesis of novel and existing pharmaceutical intermediates. The strategic application of its unique structural and reactivity profile can lead to efficient and selective synthetic routes for a variety of target molecules.

Application Notes and Protocols for the Large-Scale Synthesis of 1,4-Dichloro-2,2-dimethylbutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 1,4-dichloro-2,2-dimethylbutane, a valuable building block in organic synthesis. The protocols are designed to be scalable and are based on established chemical transformations, adapted for this specific sterically hindered molecule.

Overview of the Synthetic Strategy

The synthesis of this compound is proposed as a two-step process, commencing with the preparation of the precursor diol, 2,2-dimethyl-1,4-butanediol, followed by its dichlorination.

Step 1: Synthesis of 2,2-Dimethyl-1,4-butanediol

The precursor diol is synthesized via the catalytic hydrogenation of dimethyl 2,2-dimethylsuccinate. This method is advantageous for its high selectivity and the use of heterogeneous catalysts, which simplifies product purification.

Step 2: Dichlorination of 2,2-Dimethyl-1,4-butanediol

The dichlorination of the sterically hindered neopentyl-type diol is achieved using thionyl chloride (SOCl₂), a common and effective reagent for converting alcohols to alkyl chlorides. The reaction conditions are optimized to favor the formation of the desired dichloro product.

Experimental Protocols

Large-Scale Synthesis of 2,2-Dimethyl-1,4-butanediol via Catalytic Hydrogenation

This protocol is adapted from established procedures for the catalytic hydrogenation of succinate esters.[1][2][3][4]

Materials and Equipment:

  • High-pressure stainless-steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure probes, and a gas inlet.

  • Dimethyl 2,2-dimethylsuccinate

  • Copper-based catalyst (e.g., Cu/ZnO/Al₂O₃)[2][4]

  • Anhydrous solvent (e.g., 1,4-dioxane or tetrahydrofuran (THF))

  • Hydrogen gas (high purity)

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Catalyst Activation (if required): The copper-based catalyst may require activation prior to use. This is typically achieved by heating the catalyst under a stream of hydrogen gas. Follow the manufacturer's specific instructions for catalyst activation.

  • Reactor Charging: In a clean and dry high-pressure autoclave, charge the dimethyl 2,2-dimethylsuccinate and the anhydrous solvent. The typical substrate-to-solvent ratio is in the range of 1:5 to 1:10 (w/v).

  • Catalyst Addition: Add the pre-activated copper-based catalyst to the reactor. The catalyst loading is typically 5-10% by weight relative to the ester.

  • System Purge: Seal the reactor and purge the system several times with an inert gas (e.g., nitrogen or argon) to remove any residual air, followed by several purges with hydrogen gas.

  • Reaction Execution:

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 3.0-6.0 MPa).[4]

    • Begin stirring and heat the reactor to the target temperature (e.g., 200-220 °C).[4]

    • Maintain the reaction under these conditions for the required duration (typically 4-8 hours), monitoring the hydrogen uptake to gauge the reaction progress.

  • Reaction Quench and Catalyst Removal:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

    • Purge the reactor with an inert gas.

    • Filter the reaction mixture to remove the catalyst. The catalyst can be washed with a small amount of fresh solvent to recover any adsorbed product.

  • Product Isolation and Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • The crude 2,2-dimethyl-1,4-butanediol can be purified by vacuum distillation to obtain the final product of high purity.

Table 1: Reaction Parameters for the Synthesis of 2,2-Dimethyl-1,4-butanediol

ParameterValueReference
SubstrateDimethyl 2,2-dimethylsuccinate-
CatalystCu/ZnO/Al₂O₃[2][4]
Catalyst Loading5-10 wt%-
Solvent1,4-Dioxane or THF-
Reaction Temperature200-220 °C[4]
Reaction Pressure (H₂)3.0-6.0 MPa[4]
Reaction Time4-8 hours-
Expected Yield>90%[4]
Large-Scale Synthesis of this compound via Dichlorination with Thionyl Chloride

This protocol is based on the chlorination of neopentyl glycol and other diols using thionyl chloride.[5][6][7]

Materials and Equipment:

  • Large, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a reflux condenser, and a gas outlet connected to a scrubber (containing a sodium hydroxide solution to neutralize HCl and SO₂ byproducts).

  • 2,2-Dimethyl-1,4-butanediol

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reactor Setup: Assemble the reaction apparatus in a well-ventilated fume hood. Ensure the gas outlet is properly connected to a scrubber.

  • Reagent Charging:

    • Charge the 2,2-dimethyl-1,4-butanediol and the anhydrous solvent into the reaction flask.

    • Cool the flask in an ice-water bath.

  • Addition of Thionyl Chloride:

    • Slowly add the thionyl chloride to the stirred solution via the dropping funnel. A molar excess of thionyl chloride (e.g., 2.2 to 2.5 equivalents) is typically used.[6]

    • Maintain the temperature of the reaction mixture between 5-10 °C during the addition.[7] The reaction is exothermic and will generate HCl and SO₂ gas.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to reflux and maintain for several hours (e.g., 2-4 hours) to ensure complete conversion.[7] Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

  • Work-up and Product Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the reaction mixture onto crushed ice or into cold water to quench the excess thionyl chloride.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

    • Dry the organic layer over an anhydrous drying agent.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification:

    • Purify the crude this compound by vacuum distillation to obtain the final product.

Table 2: Reaction Parameters for the Synthesis of this compound

ParameterValueReference
Substrate2,2-Dimethyl-1,4-butanediol-
ReagentThionyl Chloride (SOCl₂)[5][6][7]
Molar Ratio (SOCl₂:Diol)2.2 - 2.5 : 1[6]
SolventToluene or Dichloromethane-
Addition Temperature5-10 °C[7]
Reaction TemperatureReflux[7]
Reaction Time2-4 hours at reflux[7]
Expected Yield>85%-

Visualizations

Synthesis Workflow

Synthesis_Workflow ester Dimethyl 2,2-dimethylsuccinate hydrogenation Catalytic Hydrogenation (H₂, Cu/ZnO/Al₂O₃ catalyst) ester->hydrogenation diol 2,2-Dimethyl-1,4-butanediol hydrogenation->diol purification1 Purification (Vacuum Distillation) diol->purification1 diol_in 2,2-Dimethyl-1,4-butanediol purification1->diol_in chlorination Dichlorination (SOCl₂) diol_in->chlorination dichloride This compound chlorination->dichloride purification2 Purification (Vacuum Distillation) dichloride->purification2 Chlorination_Protocol start Start setup Assemble dry glassware in fume hood start->setup charge_diol Charge Diol and anhydrous solvent setup->charge_diol cool Cool to 5-10 °C charge_diol->cool add_socl2 Slowly add SOCl₂ cool->add_socl2 warm_rt Warm to Room Temp. add_socl2->warm_rt reflux Heat to reflux (2-4 hours) warm_rt->reflux cool_down Cool to Room Temp. reflux->cool_down quench Quench with ice water cool_down->quench extract Separate organic layer quench->extract wash Wash with NaHCO₃ (aq) and brine extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate distill Vacuum Distillation concentrate->distill end Pure Product distill->end

References

Application Notes and Protocols: 1,4-Dichloro-2,2-dimethylbutane in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1,4-dichloro-2,2-dimethylbutane as a building block for the construction of novel seven-membered heterocycles. The presence of the gem-dimethyl group on the butane backbone imparts unique conformational constraints and potential pharmacological advantages to the resulting heterocyclic structures.[1][2] This document outlines synthetic strategies for accessing nitrogen-, sulfur-, and oxygen-containing seven-membered rings and provides detailed experimental protocols for their preparation.

Introduction to this compound in Heterocyclic Synthesis

This compound is a versatile dielectrophilic starting material for the synthesis of a variety of saturated seven-membered heterocycles. The gem-dimethyl group, a common motif in many natural products and clinically relevant drugs, can offer several benefits, including enhanced metabolic stability, increased binding affinity to biological targets through favorable van der Waals interactions, and the ability to lock the heterocyclic ring into a preferred bioactive conformation.[1][2] The Thorpe-Ingold effect, resulting from the gem-dimethyl substitution, can also facilitate cyclization reactions.

The primary synthetic route to these heterocycles involves the cyclocondensation of this compound with various dinucleophiles, such as diamines, dithiols (or their synthetic equivalents), and amino alcohols.

Synthesis of Novel Nitrogen-Containing Heterocycles

The reaction of this compound with primary diamines provides a direct route to substituted 1,4-diazepanes. These seven-membered rings are prevalent scaffolds in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antipsychotic, anxiolytic, and anticancer properties.[3][4]

Application Example: Synthesis of 5,5-Dimethyl-1,4-diazepane

The synthesis of the parent 5,5-dimethyl-1,4-diazepane ring system can be achieved through the reaction of this compound with ethylenediamine. While specific literature on this exact reaction is limited, a general protocol can be adapted from established methods for the synthesis of 1,4-diazepanes.

Reaction Scheme:

G reactant1 Cl-CH2-C(CH3)2-CH2-CH2-Cl product 5,5-Dimethyl-1,4-diazepane reactant1->product + reactant2 H2N-CH2-CH2-NH2 reactant2->product Base, Solvent, Δ G reactant1 Cl-CH2-C(CH3)2-CH2-CH2-Cl product 6,6-Dimethyl-1,4-dithiepane reactant1->product + reactant2 Na2S reactant2->product Solvent, Δ G reactant1 Cl-CH2-C(CH3)2-CH2-CH2-Cl product 5,5-Dimethyl-1,4-oxazepane reactant1->product + reactant2 H2N-CH2-CH2-OH reactant2->product Base, Solvent, Δ G cluster_cell Cancer Cell cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor HGF->cMet Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway cMet->PI3K_AKT_mTOR Activates Diazepane 5,5-Dimethyl-1,4-diazepane Derivative (Inhibitor) Diazepane->cMet Inhibits Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Metastasis Metastasis PI3K_AKT_mTOR->Metastasis

References

Troubleshooting & Optimization

Technical Support Center: Reactions of 1,4-Dichloro-2,2-dimethylbutane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,4-dichloro-2,2-dimethylbutane. The information addresses common issues related to side product formation in substitution and elimination reactions.

Troubleshooting Guide

Users often encounter challenges in controlling the outcome of reactions involving this compound due to the competition between substitution and elimination pathways. The steric hindrance provided by the 2,2-dimethyl group significantly influences the reaction mechanism.

Issue 1: Low Yield of Desired Substitution Product and Formation of Alkenes

  • Symptom: The primary reaction product is an alkene, such as 4-chloro-3,3-dimethyl-1-butene, instead of the expected substitution product.

  • Cause: The reaction conditions favor elimination over substitution. This is common when using strong, sterically hindered bases. The bulky base preferentially removes a proton from the less hindered carbon, leading to the formation of a double bond.

  • Resolution:

    • Nucleophile/Base Selection: Employ a less sterically hindered and/or a less basic nucleophile. For example, if substitution with an alcohol is desired, use the corresponding alkoxide in the parent alcohol as the solvent, which is less basic than stronger bases like potassium tert-butoxide.

    • Solvent Choice: Use a polar aprotic solvent (e.g., DMSO, DMF) to enhance the nucleophilicity of the reacting species, which can favor the S(_N)2 pathway.

    • Temperature: Lowering the reaction temperature generally favors substitution over elimination.

Issue 2: Formation of a Mixture of Mono- and Di-substituted Products

  • Symptom: The reaction results in a mixture of products where one or both chlorine atoms have been replaced.

  • Cause: The stoichiometry of the nucleophile is critical. Using an excess of the nucleophile will likely lead to di-substitution.

  • Resolution:

    • Stoichiometry Control: To favor mono-substitution, use a 1:1 molar ratio of this compound to the nucleophile. If di-substitution is desired, an excess of the nucleophile (at least 2 equivalents) should be used.

Issue 3: Low or No Reactivity

  • Symptom: The starting material is largely unreacted after the specified reaction time.

  • Cause: The neopentyl-like structure of this compound makes it sterically hindered, which can significantly slow down the rate of S(_N)2 reactions.

  • Resolution:

    • Increase Reaction Time and/or Temperature: Due to the slow reaction kinetics, a longer reaction time or a moderate increase in temperature may be necessary. Monitor the reaction progress by techniques like TLC or GC-MS to avoid decomposition or increased side product formation at higher temperatures.

    • Choice of Nucleophile: Use a stronger, less hindered nucleophile if the desired reaction is substitution.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in reactions with this compound?

A1: The most common side products arise from elimination reactions. These are primarily 4-chloro-3,3-dimethyl-1-butene (from the elimination of one molecule of HCl) and potentially 2,2-dimethyl-1,3-butadiene (from the elimination of two molecules of HCl). In substitution reactions, a mixture of mono- and di-substituted products can be considered side products if only one is desired.

Q2: How can I favor the formation of the cyclized product when using a bidentate nucleophile like sodium sulfide?

A2: To promote cyclization, it is crucial to use a high-dilution technique. This involves slowly adding the this compound to a solution of the bidentate nucleophile. This minimizes intermolecular reactions that can lead to polymerization. Using a 1:1 stoichiometry is also critical.

Q3: Can I expect carbocation rearrangements with this substrate?

A3: Due to the high energy of a primary carbocation, S(_N)1 and E1 reactions are generally not favored for primary alkyl halides like this compound. Therefore, carbocation rearrangements are unlikely to be a significant pathway for side product formation under typical nucleophilic substitution or base-mediated elimination conditions.

Product Distribution Overview

The following table summarizes the expected major and minor products based on the reaction conditions. Please note that the exact product ratios will depend on the specific substrate, nucleophile/base, solvent, and temperature.

Reaction Condition Reagent Example Expected Major Product(s) Expected Minor Product(s) Primary Reaction Pathway
Strong, sterically hindered basePotassium tert-butoxide (KOtBu) in t-butanol4-chloro-3,3-dimethyl-1-buteneMono-substitution productE2 Elimination
Strong, non-hindered base/nucleophileSodium ethoxide (NaOEt) in ethanol4-chloro-3,3-dimethyl-1-butene, Mono-substitution productDi-substitution productE2 Elimination & S(_N)2 Substitution
Good nucleophile, weak baseSodium iodide (NaI) in acetone1-chloro-4-iodo-2,2-dimethylbutaneElimination productsS(_N)2 Substitution
Bidentate nucleophileSodium sulfide (Na(_2)S) in ethanol/water3,3-dimethylthiolaneIntermolecular coupling productsS(_N)2 Substitution (Intramolecular)

Reaction Pathways

ReactionPathways start This compound sub_mono Mono-substitution Product start->sub_mono Nucleophile (e.g., NaI) elim_mono 4-chloro-3,3-dimethyl-1-butene start->elim_mono Strong Base (e.g., KOtBu) cyclization Cyclized Product (e.g., 3,3-dimethylthiolane) start->cyclization Bidentate Nucleophile (e.g., Na2S) sub_di Di-substitution Product sub_mono->sub_di Excess Nucleophile elim_di 2,2-dimethyl-1,3-butadiene elim_mono->elim_di Strong Base (Forced conditions)

Caption: Reaction pathways of this compound.

Experimental Protocols

Protocol 1: Dehydrohalogenation of this compound (Illustrative)

This protocol is a general guideline for an elimination reaction and should be adapted and optimized for specific experimental goals.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium tert-butoxide (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Substrate: Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the stirred solution of the base at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS.

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to isolate the desired alkene product.

Protocol 2: Cyclization with Sodium Sulfide (Illustrative)

This protocol is a general guideline for a cyclization reaction and should be adapted and optimized.

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and two addition funnels, add a solution of sodium sulfide nonahydrate (1 equivalent) in a mixture of ethanol and water.

  • High Dilution Addition: Simultaneously, add a solution of this compound (1 equivalent) in ethanol from one addition funnel and an equal volume of the ethanol/water solvent from the other addition funnel to the vigorously stirred sodium sulfide solution over a period of 8-12 hours.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

  • Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Extract the aqueous residue with dichloromethane. Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the resulting crude thiolane by vacuum distillation.

Experimental Workflow

ExperimentalWorkflow setup Reaction Setup (Flask, Condenser, Stirrer) reagents Addition of Reagents (Substrate, Base/Nucleophile, Solvent) setup->reagents reaction Reaction (Stirring, Heating/Cooling) reagents->reaction monitoring Monitoring (TLC, GC-MS) reaction->monitoring monitoring->reaction Continue reaction workup Workup (Quenching, Extraction, Drying) monitoring->workup Reaction complete purification Purification (Distillation, Chromatography) workup->purification analysis Product Analysis (NMR, IR, MS) purification->analysis

Caption: General experimental workflow for reactions.

Technical Support Center: Purification of 1,4-dichloro-2,2-dimethylbutane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of crude 1,4-dichloro-2,2-dimethylbutane.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary method for purifying crude this compound?

A1: The most effective and recommended method for purifying this compound is fractional distillation under atmospheric or reduced pressure. This technique is essential for separating the target compound from structurally similar isomers and other impurities that may have close boiling points.[1] Simple distillation is unlikely to provide adequate separation.

Q2: My GC analysis of the purified product shows multiple peaks with similar mass spectra. What are these impurities?

A2: These peaks are likely structural isomers of this compound. The synthesis of compounds with a neopentyl structure is often challenging due to the potential for carbocation rearrangements (like the Wagner-Meerwein rearrangement) during the reaction.[2] This can lead to the formation of various dichlorinated dimethylbutane isomers, which are difficult to separate due to similar physical properties.

Q3: The crude product is dark brown/yellow. How can I remove the color?

A3: Discoloration is typically caused by high-molecular-weight byproducts or trace acidic impurities. Before distillation, you can treat the crude product by washing it with a 5-10% sodium bicarbonate solution to neutralize acids, followed by a water wash and drying with an agent like anhydrous magnesium sulfate.[3] If color persists, a preliminary treatment with a small amount of activated carbon followed by filtration can be effective, though this may lead to some product loss.

Q4: My distillation yield is very low. What are the common causes?

A4: Low yield can result from several factors:

  • Inefficient Fractionation: If isomeric impurities are not well-separated, a large intermediate fraction may need to be collected, reducing the yield of the pure compound.

  • Product Holdup: Using an overly long or complex fractionating column can lead to significant product loss on the column's surface.[1]

  • Thermal Decomposition: Although generally stable, prolonged heating at high temperatures can cause some degradation. Consider using vacuum distillation to lower the boiling point and reduce thermal stress.

  • Incomplete Reaction: A low yield might also stem from the initial synthesis. It is crucial to ensure the preceding reaction has gone to completion.

Purification Workflow and Troubleshooting

The following diagrams illustrate the general purification workflow and a decision tree for troubleshooting common issues.

cluster_workflow Purification Workflow Crude Crude Product Wash Optional: Aqueous Wash (e.g., NaHCO3) Crude->Wash Dry Dry with Anhydrous Agent (e.g., MgSO4) Wash->Dry Filter Filter Dry->Filter Distill Fractional Distillation Filter->Distill Analyze Analyze Fractions (GC, NMR) Distill->Analyze Pure Pure Product Analyze->Pure

Caption: General experimental workflow for the purification of this compound.

cluster_troubleshooting Troubleshooting Decision Tree Start Analysis Shows Low Purity Q_Peaks Are impurities high or low boiling? Start->Q_Peaks A_Close Impurity peaks are very close to product peak Q_Peaks->A_Close Close A_HighLow Distinct high/low boiling impurities Q_Peaks->A_HighLow Distinct Sol_Frac Increase distillation efficiency: - Use a longer packed column - Slow distillation rate - Increase reflux ratio A_Close->Sol_Frac Q_Color Is product discolored? Sol_Frac->Q_Color Sol_Cut Adjust distillation cut points. Discard larger forerun/ tail fractions. A_HighLow->Sol_Cut Sol_Cut->Q_Color Sol_Wash Perform pre-distillation wash with NaHCO3 solution and/or treat with activated carbon. Q_Color->Sol_Wash Yes End Re-analyze Q_Color->End No Sol_Wash->End

Caption: Troubleshooting flowchart for common purification issues.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Action(s)
Inconsistent Product Quality 1. Inefficient separation of isomeric impurities.[4] 2. Cross-contamination between fractions.1. Use a more efficient fractionating column (e.g., Vigreux or packed column). 2. Slow down the distillation rate to allow for better equilibration.[1] 3. Ensure collection flasks are switched cleanly between fractions.
Distillation Temperature is Unstable or Fluctuates 1. "Bumping" of the liquid due to uneven heating. 2. Inconsistent heating from the mantle. 3. Distillation rate is too fast.1. Add fresh boiling chips or use a magnetic stir bar for smooth boiling. 2. Insulate the distillation column and head with glass wool or aluminum foil to maintain a consistent temperature gradient. 3. Reduce the heating mantle temperature.
Product is Contaminated with Water 1. Incomplete drying of the crude product before distillation. 2. Leaks in the condenser tubing allowing atmospheric moisture in.1. Ensure the crude organic layer is thoroughly dried with an anhydrous salt (e.g., MgSO₄, Na₂SO₄) and filtered before charging the distillation flask. 2. Check all joints and tubing for a secure fit.
GC Analysis Shows Broad or Tailing Peaks 1. Column overloading in the GC. 2. Presence of acidic or polar impurities.1. Dilute the sample before injecting it into the GC. 2. Perform the pre-distillation aqueous wash as described in the FAQs to remove residual acids from the synthesis.

Data Presentation: Physical Properties

The primary challenge in purification is the potential presence of isomers with close boiling points. The boiling point for this compound is not widely reported and is estimated based on its isomers.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
This compound (Target) C₆H₁₂Cl₂155.06[4]~165 - 175 (Estimated)
1,4-dichloro-2,3-dimethylbutaneC₆H₁₂Cl₂155.07[3]166.7 (Predicted)[3]
1,4-dichloro-2-methylbutaneC₅H₁₀Cl₂141.04[5]171[6]
2,2-dichloro-3,3-dimethylbutaneC₆H₁₂Cl₂155.06[7]135.7[7]

Experimental Protocol: Fractional Distillation

This protocol outlines the general procedure for purifying crude this compound. Safety Note: All operations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed with Raschig rings/metal sponge)

  • Distillation head with condenser and thermometer/thermocouple

  • Receiving flasks

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

  • Glass wool or aluminum foil for insulation

  • Vacuum adapter and pump (for optional vacuum distillation)

Procedure:

  • Preparation: If the crude product is acidic or discolored, perform an aqueous wash as described in the FAQs. Ensure the product is thoroughly dried before proceeding.

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed.

    • Place the dried crude product and boiling chips/stir bar into the round-bottom flask (the "distilling pot"). Do not fill the flask more than two-thirds full.

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[1]

  • Insulation: Wrap the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss and ensure an efficient temperature gradient.[1]

  • Distillation:

    • Begin circulating cold water through the condenser.

    • Slowly heat the distilling pot. Observe as a ring of condensate begins to rise up the fractionating column.[1]

    • Adjust the heating to maintain a slow, steady distillation rate of approximately 1-2 drops per second. A very slow rate is crucial for separating close-boiling isomers.

  • Fraction Collection:

    • Forerun: Collect the initial, low-boiling fraction in a separate receiving flask until the vapor temperature stabilizes at the boiling point of the main product. This fraction will contain any volatile impurities.

    • Main Fraction: When the temperature is stable (within a 1-2 °C range) at the expected boiling point of the product, switch to a clean, pre-weighed receiving flask to collect the main product. Record the stable temperature range as the boiling range.

    • Tailings: If the temperature begins to drop or rise significantly after the main fraction is collected, stop the distillation or switch to a final receiving flask to collect high-boiling impurities.

  • Analysis: Analyze all collected fractions (forerun, main fraction, tailings) by Gas Chromatography (GC) or NMR to assess purity and determine which fractions to combine.

References

preventing elimination reactions with 1,4-dichloro-2,2-dimethylbutane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,4-dichloro-2,2-dimethylbutane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting elimination reactions when working with this sterically hindered dihaloalkane.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low yields of my desired substitution product?

A1: The primary challenge with this compound is the significant steric hindrance at the C1 position due to the adjacent quaternary carbon (a neopentyl-like structure). This steric bulk dramatically slows down the rate of bimolecular nucleophilic substitution (SN2) reactions at this position.[1][2] Consequently, substitution reactions are much more likely to occur at the less hindered primary C4 position. If your target requires substitution at C1, a different synthetic strategy may be necessary.

Q2: My reaction is producing a significant amount of an alkene byproduct. How can I minimize this?

A2: The formation of an alkene indicates that an elimination reaction is competing with your desired substitution reaction. This is common when using strong or bulky bases. To favor substitution over elimination, consider the following:

  • Choice of Nucleophile/Base: Employ a good, non-basic nucleophile. For example, azide (N₃⁻), cyanide (CN⁻), or thiophenoxide (PhS⁻) are excellent nucleophiles with low basicity. Avoid strong, bulky bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA), which are designed to promote elimination.[3]

  • Solvent: Use a polar aprotic solvent such as DMSO, DMF, or acetone. These solvents solvate the cation of your nucleophilic salt but leave the anion (the nucleophile) relatively free and highly reactive, promoting SN2 reactions.[3]

  • Temperature: Keep the reaction temperature as low as reasonably possible. Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.

Q3: Can intramolecular cyclization occur with this compound?

A3: Intramolecular cyclization to form a substituted cyclobutane is a potential side reaction, especially in the presence of a strong, non-nucleophilic base that can deprotonate a carbon alpha to one of the chlorine atoms, followed by an internal SN2 reaction. However, the formation of a four-membered ring can be entropically and enthalpically disfavored. Careful control of reaction conditions is necessary to minimize this pathway if it is not the desired outcome.

Q4: Is there a difference in reactivity between the two chlorine atoms?

A4: Yes, there is a significant difference. The chlorine at C1 is on a neopentyl-like carbon and is extremely sterically hindered, making it very unreactive in SN2 reactions. The chlorine at C4 is on a primary carbon and is much more susceptible to nucleophilic attack. This difference in reactivity can be exploited for selective monosubstitution at the C4 position.

Troubleshooting Guides

Issue 1: Predominant Elimination Product Observed
Potential Cause Troubleshooting Step Expected Outcome
Nucleophile is too basic.Switch to a less basic nucleophile with high nucleophilicity (e.g., NaI, NaCN, NaN₃, NaSPh).Increased yield of the substitution product and decreased yield of the alkene.
Reaction temperature is too high.Lower the reaction temperature. Monitor the reaction progress over a longer period.Favors the substitution pathway, which generally has a lower activation energy.
A strong, bulky base was used.Replace bulky bases (e.g., t-BuOK) with a non-nucleophilic base only if elimination is desired. For substitution, use non-basic nucleophiles.Minimizes E2 elimination, allowing the SN2 pathway to compete more effectively.
Protic solvent used.Change to a polar aprotic solvent (e.g., DMSO, DMF, acetone).Enhances the nucleophilicity of the anionic nucleophile, accelerating the SN2 reaction.
Issue 2: No Reaction or Very Slow Reaction Rate
Potential Cause Troubleshooting Step Expected Outcome
Steric hindrance at the target carbon (C1).Confirm that the intended reaction is at the C4 position. Reactions at C1 via an SN2 mechanism are extremely slow.Reaction should proceed at the C4 position under appropriate conditions.
Poor leaving group.While chloride is a reasonable leaving group, it can be converted to a better one (e.g., iodide) in situ by adding a catalytic amount of NaI.Increased reaction rate due to the presence of a better leaving group.
Nucleophile is too weak.Use a stronger nucleophile or increase the reaction temperature cautiously, monitoring for elimination byproducts.An increased rate of substitution.

Data Presentation: Substitution vs. Elimination

The following table provides expected product distributions for the reaction of this compound with various reagents based on established principles of organic chemistry. These are illustrative and actual yields may vary.

Reagent Solvent Temperature Expected Major Product(s) Anticipated Substitution:Elimination Ratio
Sodium Azide (NaN₃)DMSO25°C1-azido-4-chloro-2,2-dimethylbutane>95:5
Sodium Cyanide (NaCN)DMF50°C1-chloro-4-cyano-2,2-dimethylbutane>90:10
Sodium Thiophenoxide (NaSPh)Methanol25°C1-chloro-4-(phenylthio)-2,2-dimethylbutane>95:5
Potassium tert-Butoxide (t-BuOK)THF25°C4-chloro-3,3-dimethyl-1-butene<10:90
Sodium Hydroxide (NaOH)Ethanol/Water70°CMixture of substitution and elimination products~50:50

Experimental Protocols

Protocol 1: Synthesis of 1-Azido-4-chloro-2,2-dimethylbutane (Substitution Favored)
  • Materials: this compound, sodium azide (NaN₃), dimethyl sulfoxide (DMSO).

  • Procedure: a. In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in DMSO. b. Add sodium azide (1.1 eq) to the solution. c. Stir the reaction mixture at room temperature (25°C). d. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). e. Upon completion, pour the reaction mixture into water and extract with diethyl ether. f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. g. Purify the product by column chromatography on silica gel.

Protocol 2: Synthesis of 4-Chloro-3,3-dimethyl-1-butene (Elimination Favored)
  • Materials: this compound, potassium tert-butoxide (t-BuOK), tetrahydrofuran (THF).

  • Procedure: a. In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF. b. Cool the solution to 0°C in an ice bath. c. Slowly add a solution of potassium tert-butoxide (1.1 eq) in THF to the reaction mixture. d. Allow the reaction to warm to room temperature and stir for several hours. e. Monitor the reaction by GC-MS. f. Quench the reaction by carefully adding water. g. Extract the product with a low-boiling pentane. h. Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure to avoid evaporation of the volatile product.

Visualizations

SN2_vs_E2 sub This compound SN2_product Substitution Product (e.g., 1-azido-4-chloro-2,2-dimethylbutane) sub->SN2_product Good Nucleophile (e.g., N3-) Low Temperature Polar Aprotic Solvent E2_product Elimination Product (4-chloro-3,3-dimethyl-1-butene) sub->E2_product Strong, Bulky Base (e.g., t-BuOK) Higher Temperature

Caption: Competing SN2 and E2 pathways for this compound.

Caption: Steric hindrance limits nucleophilic attack at the C1 position.

Experimental_Workflow start Start with this compound decision Desired Product? start->decision sub_path Substitution decision->sub_path Substitution elim_path Elimination decision->elim_path Elimination sub_reagents Choose: - Good, non-basic nucleophile - Polar aprotic solvent - Low temperature sub_path->sub_reagents elim_reagents Choose: - Strong, bulky base - Anhydrous solvent - Controlled temperature elim_path->elim_reagents reaction Perform Reaction sub_reagents->reaction elim_reagents->reaction workup Workup and Purification reaction->workup product Isolate Product workup->product

References

troubleshooting guide for Grignard reactions involving 1,4-dichloro-2,2-dimethylbutane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 1,4-dichloro-2,2-dimethylbutane in Grignard reactions. Due to the unique structure of this substrate, specific challenges may arise. This document aims to address these potential issues in a clear and actionable question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when preparing a Grignard reagent from this compound?

The main challenges stem from the difunctional nature and the steric hindrance of the substrate. Key issues include:

  • Formation of a Di-Grignard Reagent: The presence of two chlorine atoms can lead to the formation of a di-Grignard reagent, which may not be the desired product.

  • Intramolecular Wurtz-type Coupling: The mono-Grignard reagent can potentially undergo an intramolecular reaction to form 1,1-dimethylcyclobutane, a significant side product.

  • Sluggish Reaction Initiation: Like many Grignard reactions, initiation can be difficult. This is often due to a passivating oxide layer on the magnesium surface.[1][2]

  • Steric Hindrance: The neopentyl-like structure can slow down the rate of Grignard formation and subsequent reactions with electrophiles.

Q2: How can I selectively form the mono-Grignard reagent?

To favor the formation of the mono-Grignard reagent, precise control over reaction conditions is crucial.

  • Stoichiometry: Use a molar excess of this compound relative to magnesium (e.g., 1.5 to 2 equivalents of the dichloride). This ensures the magnesium is consumed before a significant amount of the di-Grignard can form.

  • Slow Addition: Add the this compound solution slowly to the magnesium turnings. This helps maintain a low concentration of the mono-Grignard reagent, reducing the likelihood of it reacting further.

  • Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) to minimize the rate of the second Grignard formation and potential side reactions.

Q3: My Grignard reaction with this compound won't start. What should I do?

Difficulty in initiating a Grignard reaction is a common issue.[1][2] Here are several activation methods:

  • Mechanical Activation: Vigorously stir the dry magnesium turnings under an inert atmosphere before adding the solvent. This can help break the magnesium oxide layer.

  • Chemical Activation:

    • Add a small crystal of iodine. The iodine reacts with the magnesium surface, exposing fresh metal.

    • Add a few drops of 1,2-dibromoethane. It reacts with magnesium to form ethene and magnesium bromide, activating the surface.

    • Pre-treat the magnesium with a small amount of a more reactive alkyl halide, such as methyl iodide, to initiate the reaction before adding the this compound.

  • Ultrasound: The use of an ultrasonic bath can help to break up the oxide layer on the magnesium surface and initiate the reaction.[1]

Q4: I am observing a significant amount of a low-boiling point byproduct. What is it likely to be and how can I minimize it?

The most probable low-boiling point byproduct is 1,1-dimethylcyclobutane, resulting from an intramolecular Wurtz-type coupling reaction. To minimize its formation:

  • Lower Temperatures: Running the reaction at lower temperatures will disfavor the intramolecular cyclization.

  • Choice of Solvent: While ethers like THF and diethyl ether are standard, exploring less polar solvents or solvent mixtures might influence the reaction pathway, although this requires careful optimization.

  • Rapid Subsequent Reaction: Once the Grignard reagent is formed, using it immediately in a reaction with the desired electrophile can help to minimize the time available for the intramolecular side reaction to occur.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Incomplete Grignard formation. 2. Presence of water or other protic sources. 3. Formation of side products (e.g., Wurtz coupling). 4. Grignard reagent is not reacting with the electrophile.1. Use activation methods for magnesium (see FAQ Q3). Ensure high-quality magnesium. 2. Thoroughly dry all glassware and solvents. Use an inert atmosphere (e.g., nitrogen or argon).[1] 3. Adjust reaction conditions (lower temperature, slow addition) to minimize side reactions (see FAQ Q4). 4. Consider the reactivity of your electrophile. Sterically hindered Grignard reagents may require more reactive electrophiles or longer reaction times.
Formation of Di-Grignard or Polymeric Products 1. Incorrect stoichiometry (excess magnesium). 2. High local concentration of the mono-Grignard reagent.1. Use an excess of this compound (see FAQ Q2). 2. Add the dichloride slowly to the magnesium suspension.
Reaction is Exothermic and Uncontrolled 1. Addition of the alkyl halide is too fast. 2. Insufficient cooling.1. Add the this compound dropwise using an addition funnel. 2. Use an ice bath or other appropriate cooling system to maintain the desired temperature.

Experimental Protocols

General Protocol for the Preparation of the Mono-Grignard Reagent of this compound

  • Preparation: All glassware should be oven-dried and assembled hot under a stream of dry nitrogen or argon. Magnesium turnings (1.2 equivalents) are placed in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Solvent Addition: Anhydrous diethyl ether or THF is added to cover the magnesium.

  • Activation: A small crystal of iodine is added. The mixture is stirred until the brown color disappears.

  • Initiation: A small amount (approx. 5-10%) of the this compound (1.0 equivalent) dissolved in the anhydrous solvent is added. The reaction is initiated, which may require gentle warming. Initiation is indicated by the disappearance of the iodine color and the appearance of bubbles at the magnesium surface.

  • Addition: Once the reaction has started, the remaining solution of this compound is added dropwise at a rate that maintains a gentle reflux or the desired reaction temperature (e.g., 0-5 °C for selective mono-Grignard formation).

  • Completion: After the addition is complete, the mixture is stirred for an additional 1-2 hours at room temperature to ensure complete reaction. The resulting Grignard reagent is a cloudy grey solution and should be used immediately.

Visualizations

Troubleshooting_Workflow Start Reaction Failure or Low Yield Check_Reagents Verify Reagent Quality and Dryness (Solvent, Dichloride, Mg) Start->Check_Reagents Check_Setup Ensure Inert Atmosphere and Dry Glassware Start->Check_Setup Initiation_Fail Reaction Fails to Initiate? Check_Reagents->Initiation_Fail Check_Setup->Initiation_Fail Activate_Mg Implement Mg Activation (Iodine, 1,2-dibromoethane, Ultrasound) Initiation_Fail->Activate_Mg Yes Side_Products Significant Side Products Observed? Initiation_Fail->Side_Products No Activate_Mg->Side_Products Analyze_Side_Products Characterize Side Products (e.g., GC-MS for cyclobutane) Side_Products->Analyze_Side_Products Yes Success Successful Reaction Side_Products->Success No Adjust_Conditions Adjust Reaction Conditions: - Lower Temperature - Slower Addition Rate - Change Stoichiometry Analyze_Side_Products->Adjust_Conditions Adjust_Conditions->Success

Caption: Troubleshooting workflow for the Grignard reaction.

Reaction_Pathways Start This compound + Mg Mono_Grignard Mono-Grignard Reagent Start->Mono_Grignard 1 eq. Mg Desired_Product Desired Product (after reaction with electrophile) Mono_Grignard->Desired_Product + Electrophile (Desired Pathway) Di_Grignard Di-Grignard Reagent (Side Reaction) Mono_Grignard->Di_Grignard + Mg (Undesired) Wurtz_Coupling 1,1-dimethylcyclobutane (Intramolecular Side Reaction) Mono_Grignard->Wurtz_Coupling Intramolecular Coupling (Undesired)

Caption: Potential reaction pathways for this compound.

References

Technical Support Center: Improving Reaction Selectivity with 1,4-Dichloro-2,2-dimethylbutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 1,4-dichloro-2,2-dimethylbutane. The inherent steric hindrance and the presence of two reactive sites in this molecule often lead to selectivity issues. This guide offers detailed experimental protocols and data-driven insights to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of mono- and di-substituted products?

Controlling the stoichiometry of your nucleophile is crucial. Due to the two chlorine atoms, this compound can undergo both mono- and di-substitution. To favor monosubstitution, use a 1:1 molar ratio or a slight excess of this compound. Conversely, to favor disubstitution, a significant excess of the nucleophile is required. Reaction time and temperature also play a role; shorter reaction times and lower temperatures can help to limit the extent of the reaction to monosubstitution.

Q2: My reaction is very slow. How can I increase the reaction rate?

The neopentyl-like structure of this compound significantly hinders S(_N)2 reactions. To improve reaction rates, consider the following:

  • Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or acetone can enhance the nucleophilicity of anionic nucleophiles, thereby increasing the reaction rate.

  • Leaving Group Exchange: Consider an in-situ halogen exchange (Finkelstein reaction). Converting one of the chloro groups to a better leaving group, such as iodo, can significantly accelerate the subsequent nucleophilic substitution.

  • Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, this must be balanced against the risk of side reactions, such as elimination.

Q3: I am observing elimination byproducts. How can I minimize them?

Elimination is a common competing reaction, especially with sterically hindered substrates and strong, bulky bases. To minimize elimination:

  • Choice of Base/Nucleophile: Use a less sterically hindered and less basic nucleophile if possible.

  • Temperature: Lowering the reaction temperature will generally favor substitution over elimination.

  • Solvent: Polar aprotic solvents are generally preferred as they solvate the cation of the nucleophilic salt, making the anion more "naked" and nucleophilic, but less basic.

Troubleshooting Guides

Selective Monosubstitution via Finkelstein Reaction

Objective: To selectively replace one chlorine atom with iodine to form 1-chloro-4-iodo-2,2-dimethylbutane, a more reactive intermediate for subsequent reactions.

Challenge: Achieving high selectivity for the mono-iodinated product while minimizing the formation of the di-iodinated byproduct and unreacted starting material.

Experimental Protocol: Selective Mono-iodination

ParameterRecommended Condition
Reactants This compound, Sodium Iodide (NaI)
Molar Ratio This compound : NaI (1 : 1 to 1.2 : 1)
Solvent Acetone (dry)
Temperature Reflux (approx. 56°C)
Reaction Time 24-48 hours (monitor by TLC or GC)
Work-up 1. Cool the reaction mixture. 2. Filter to remove the precipitated NaCl. 3. Evaporate the acetone. 4. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether). 5. Wash with aqueous sodium thiosulfate solution to remove any remaining iodine. 6. Wash with brine, dry over anhydrous MgSO(_4), and concentrate under reduced pressure.
Purification Fractional distillation under reduced pressure or column chromatography.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conversion Insufficient reaction time or temperature.Increase reflux time and monitor the reaction progress. Ensure the acetone is dry, as water can hinder the reaction.
Formation of Di-iodinated Product Excess of sodium iodide.Use a strict 1:1 stoichiometry or a slight excess of the dichloro-substrate.
Difficult Purification Similar boiling points of starting material and product.Use a long fractionating column for distillation or optimize the mobile phase for column chromatography to achieve better separation.

Logical Workflow for Selective Monosubstitution

G cluster_start Start cluster_reagents Reagents & Conditions cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Desired Product cluster_side_product Side Product start This compound reagents NaI (1-1.2 eq) Dry Acetone Reflux start->reagents reaction Finkelstein Reaction (SN2) reagents->reaction workup Filter NaCl Evaporate Acetone Aqueous Work-up reaction->workup side_product 1,4-diiodo-2,2-dimethylbutane reaction->side_product purification Fractional Distillation or Column Chromatography workup->purification product 1-chloro-4-iodo-2,2-dimethylbutane purification->product

Caption: Workflow for selective mono-iodination.

Intramolecular Cyclization to 3,3-Dimethyltetrahydrofuran

Objective: To synthesize 3,3-dimethyltetrahydrofuran via an intramolecular Williamson ether synthesis.

Challenge: Achieving efficient cyclization while avoiding intermolecular side reactions and elimination. This typically involves a two-step process: selective hydrolysis to the corresponding chlorohydrin, followed by base-mediated cyclization.

Experimental Protocol: Two-Step Synthesis of 3,3-Dimethyltetrahydrofuran

Step 1: Selective Hydrolysis

ParameterRecommended Condition
Reactants This compound, Water
Solvent A co-solvent system like water/DMSO or water/acetone to improve solubility.
Reagent A weak base like sodium bicarbonate (NaHCO(_3)) to neutralize the HCl formed.
Temperature 80-100°C
Reaction Time 12-24 hours (monitor by TLC or GC)
Work-up 1. Cool the reaction mixture. 2. Extract with an organic solvent (e.g., ethyl acetate). 3. Wash the organic layer with brine, dry over anhydrous MgSO(_4), and concentrate.
Purification The crude 4-chloro-3,3-dimethylbutan-1-ol can often be used directly in the next step.

Step 2: Intramolecular Cyclization

ParameterRecommended Condition
Reactant 4-chloro-3,3-dimethylbutan-1-ol
Base A strong, non-nucleophilic base such as Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK).
Solvent Anhydrous polar aprotic solvent such as THF or DMF.
Temperature 0°C to room temperature.
Reaction Time 2-6 hours (monitor by TLC or GC)
Work-up 1. Carefully quench the excess base with water or a saturated aqueous NH(_4)Cl solution. 2. Extract with an organic solvent. 3. Wash the organic layer with brine, dry, and concentrate.
Purification Distillation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield of Chlorohydrin Incomplete hydrolysis. Intermolecular reactions.Increase reaction time or temperature for the hydrolysis step. Using dilute conditions can favor the intramolecular reaction.
Low Yield of Tetrahydrofuran Incomplete cyclization. Elimination to form an unsaturated alcohol.Ensure the use of a strong, non-nucleophilic base and anhydrous conditions. Lowering the reaction temperature can disfavor elimination.
Presence of Dimer Byproducts Intermolecular Williamson ether synthesis.Use high dilution conditions for the cyclization step to favor the intramolecular pathway.

Signaling Pathway for 3,3-Dimethyltetrahydrofuran Synthesis

G A This compound B Step 1: Hydrolysis (H2O, NaHCO3) A->B C 4-chloro-3,3-dimethylbutan-1-ol (Intermediate) B->C D Step 2: Cyclization (NaH, THF) C->D F Intermolecular Side Products C->F E 3,3-dimethyltetrahydrofuran (Product) D->E G Elimination Products D->G

Caption: Two-step synthesis of 3,3-dimethyltetrahydrofuran.

Friedel-Crafts Alkylation

Objective: To alkylate an aromatic ring with this compound.

Challenge: Due to the presence of two electrophilic sites and the propensity for carbocation rearrangements, controlling the selectivity of Friedel-Crafts alkylations with this substrate is particularly challenging. The reaction can lead to a mixture of mono- and di-alkylated products, as well as rearranged isomers. For instance, the reaction of 1,4-dichlorobutane with benzene in the presence of AlCl(_3) can lead to a cyclized product.[1] A similar outcome, along with potential rearrangements of the neopentyl-like carbocation, should be considered for this compound.

General Considerations for Selectivity

FactorInfluence on SelectivityRecommendation
Lewis Acid Catalyst The strength of the Lewis acid (e.g., AlCl(_3), FeCl(_3), ZnCl(_2)) can influence the extent of carbocation formation and rearrangement.[2]Start with a milder Lewis acid (e.g., FeCl(_3) or ZnCl(_2)) to potentially minimize rearrangements. The choice of catalyst may require screening.
Stoichiometry The ratio of the aromatic compound to the dichloroalkane will determine the extent of mono- vs. di-alkylation.Use a large excess of the aromatic compound to favor mono-alkylation.
Temperature Higher temperatures can promote rearrangements and polyalkylation.Conduct the reaction at low temperatures (e.g., 0°C to room temperature) to improve selectivity.
Solvent The choice of solvent can influence the solubility of the catalyst and the reaction intermediates.Typically, non-polar solvents like carbon disulfide or nitrobenzene are used. However, for safety and environmental reasons, alternative solvents should be considered.

Expected Products and Potential Rearrangements

Due to the high propensity for carbocation rearrangement in Friedel-Crafts alkylations, the initially formed primary carbocation from this compound is likely to rearrange to a more stable tertiary carbocation. This can lead to a complex mixture of products.

Logical Relationship in Friedel-Crafts Alkylation

G A This compound + Aromatic Compound B Lewis Acid (e.g., AlCl3) A->B C Primary Carbocation (Unstable) B->C D Rearranged Tertiary Carbocation (More Stable) C->D Rearrangement E Mono-alkylated Product (Rearranged) D->E G Cyclized Product D->G Intramolecular Alkylation F Di-alkylated Product (Rearranged) E->F Further Alkylation

Caption: Potential pathways in Friedel-Crafts alkylation.

References

Technical Support Center: Synthesis of 1,4-Dichloro-2,2-dimethylbutane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1,4-dichloro-2,2-dimethylbutane. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What makes the synthesis of this compound particularly challenging?

The primary challenge lies in the molecule's structure. It features a neopentyl-like group, with a quaternary carbon at the C2 position. This creates significant steric hindrance around the reaction centers, making standard nucleophilic substitution (SN2) reactions exceptionally slow and inefficient.[1]

Q2: What is the most common starting material for this synthesis?

The most logical precursor is 2,2-dimethyl-1,4-butanediol, which has the required carbon skeleton. The synthesis involves the conversion of the two primary hydroxyl groups into chloride groups.

Q3: Which chlorinating agents are typically considered for converting diols to dichloroalkanes?

Common reagents for this type of transformation include thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), phosphorus pentachloride (PCl₅), and concentrated hydrochloric acid (HCl).[2] However, due to the steric hindrance of the substrate, the reaction with these agents is likely to be sluggish.[1]

Q4: Why is direct free-radical chlorination of 2,2-dimethylbutane not a viable synthetic route?

Free-radical chlorination of an alkane like 2,2-dimethylbutane is non-selective. It would result in a statistical mixture of various mono- and di-chlorinated isomers, as the reactivity of hydrogen atoms follows the order of tertiary > secondary > primary.[1] Separating the desired 1,4-dichloro isomer from this complex mixture would be extremely difficult and costly.[1]

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound from 2,2-dimethyl-1,4-butanediol.

Issue 1: Low or No Conversion to the Dichlorinated Product

Question: My reaction shows a very low yield of this compound, with a significant amount of unreacted starting material or a mono-chlorinated intermediate. What could be the cause?

Answer: This is the most common challenge and is almost certainly due to the severe steric hindrance from the 2,2-dimethyl group, which drastically slows down the SN2 reaction pathway.[1]

  • Possible Cause A: Inadequate Reaction Conditions. Standard conditions used for less hindered diols may be insufficient.

    • Solution:

      • Increase Reaction Temperature: Carefully increase the reflux temperature to provide more energy to overcome the activation barrier. Be cautious, as higher temperatures can also promote side reactions.

      • Extend Reaction Time: The reaction may require a significantly longer duration (e.g., 24-48 hours) than typical chlorinations. Monitor the reaction progress using techniques like GC-MS or TLC.

      • Increase Reagent Stoichiometry: Use a larger excess of the chlorinating agent (e.g., 2.5-3.0 equivalents of thionyl chloride) to drive the reaction forward.

  • Possible Cause B: Inefficient Chlorinating Agent. The chosen reagent may not be potent enough for this sterically demanding substrate.

    • Solution: While thionyl chloride is a common choice, its reaction with neopentyl-like structures can be inefficient.[1] Consider alternative, more reactive systems for deoxychlorination, such as triphenylphosphine (PPh₃) in carbon tetrachloride (CCl₄).

Issue 2: Formation of Significant Byproducts

Question: My analysis shows the presence of multiple unexpected products alongside the desired compound. How can I minimize these?

Answer: The formation of byproducts is often due to competing reaction pathways like elimination and oxidation.

  • Possible Cause A: Elimination Reactions. The hindered substrate may undergo elimination (E2) to form alkenes, especially at elevated temperatures.

    • Solution: Maintain the lowest possible temperature that still allows for a reasonable reaction rate. The use of a non-basic catalyst or solvent system can also help. For instance, when using thionyl chloride, adding a base like pyridine can sometimes promote elimination; running the reaction without it may favor substitution.

  • Possible Cause B: Oxidation. If the reaction conditions are too harsh or if an oxidizing agent is present, the alcohol groups could be oxidized to aldehydes or carboxylic acids.[1]

    • Solution: Ensure you are using a dedicated chlorinating agent that is not a strong oxidant. Avoid using reagents like elemental chlorine (Cl₂) which can participate in multiple reaction types.[3]

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a low-yielding reaction.

TroubleshootingWorkflow cluster_analysis Analysis Outcome cluster_solutions Potential Solutions start Low Yield or No Product check_sm Verify Starting Material Purity (e.g., NMR, GC) start->check_sm analyze_crude Analyze Crude Reaction Mixture (GC-MS, NMR) start->analyze_crude unreacted_sm Mainly Unreacted Starting Diol analyze_crude->unreacted_sm Result mono_chloro Mono-chlorinated Intermediate analyze_crude->mono_chloro Result byproducts Significant Byproducts (e.g., Alkenes) analyze_crude->byproducts Result increase_severity Increase Reaction Severity: - Higher Temperature - Longer Reaction Time unreacted_sm->increase_severity change_reagent Consider Alternative Reagent (e.g., PPh3/CCl4) unreacted_sm->change_reagent mono_chloro->increase_severity increase_reagent Increase Stoichiometry of Chlorinating Agent mono_chloro->increase_reagent optimize_temp Optimize Temperature: Lower to Reduce Elimination byproducts->optimize_temp

Caption: A decision-making flowchart for troubleshooting the synthesis.

Data & Reagent Comparison

Table 1: Physical Properties of Key Compounds
CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )
Starting Material2,2-dimethylbutane-1,4-diolC₆H₁₄O₂118.17[4]
ProductThis compoundC₆H₁₂Cl₂155.06[5]
Table 2: Comparison of Common Chlorinating Agents for Alcohols
ReagentFormulaTypical ConditionsAdvantagesDisadvantages / Challenges
Thionyl ChlorideSOCl₂Reflux, often with pyridineGaseous byproducts (SO₂, HCl) are easily removed.[6]May be inefficient for sterically hindered alcohols.[1] Can cause elimination.
Hydrochloric AcidHClHigh temperature, pressureCost-effective.Requires high temperatures and pressures; reaction can be slow.[7]
Phosphorus PentachloridePCl₅0°C to refluxEffective for primary and secondary alcohols.Solid reagent, byproduct (POCl₃) must be separated.
Triphenylphosphine/CCl₄PPh₃/CCl₄RefluxMilder conditions (Appel reaction).Stoichiometric amounts of PPh₃ and its oxide byproduct are generated.

Experimental Protocols

The following are adapted protocols for the chlorination of diols. Due to the high steric hindrance of 2,2-dimethyl-1,4-butanediol, extended reaction times and higher temperatures may be required.

Protocol 1: Chlorination using Thionyl Chloride (SOCl₂) (Adapted from Vogel's Textbook)

This protocol is adapted from the synthesis of 1,4-dichlorobutane.[8]

  • Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser (with a gas outlet connected to a scrubber), and a dropping funnel.

  • Reagents: Place 2,2-dimethyl-1,4-butanediol (1.0 eq) in the flask. Cool the flask in an ice bath.

  • Addition: Add thionyl chloride (2.5 eq) dropwise via the dropping funnel while stirring vigorously. Maintain the internal temperature between 5-10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. The next day, heat the mixture to reflux for an extended period (e.g., 12-24 hours), monitoring the reaction by GC.

  • Workup: Cool the reaction mixture and pour it cautiously onto crushed ice. Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing: Wash the organic extract sequentially with a 10% sodium bicarbonate solution and then with water.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation.

General Synthesis and Purification Workflow

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification Phase start Start: 2,2-dimethyl-1,4-butanediol reaction Chlorination (e.g., with SOCl₂) start->reaction Add Reagent quench Quench (e.g., with ice water) reaction->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Base, Water) extract->wash dry Dry & Concentrate wash->dry distill Vacuum Distillation dry->distill product Final Product: This compound distill->product

Caption: General workflow for the synthesis and purification of the target compound.

References

Technical Support Center: 1,4-Dichloro-2,2-dimethylbutane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-dichloro-2,2-dimethylbutane. The information focuses on challenges related to temperature control during its various chemical transformations.

Troubleshooting Guides

Effectively managing reaction temperature is crucial for achieving desired outcomes, such as high yield and purity, when working with this compound. The sterically hindered nature of this compound, due to the gem-dimethyl group, can necessitate carefully optimized thermal conditions to promote desired reaction pathways over side reactions.

Issue 1: Low or No Conversion in Nucleophilic Substitution Reactions

Potential Cause Troubleshooting Steps
Insufficient Thermal Energy The steric hindrance of the neopentyl-like structure can slow down SN2 reactions. Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by TLC or GC/MS at each stage. Be aware that excessive heating can lead to elimination byproducts.
Inappropriate Solvent Ensure the solvent has a sufficiently high boiling point to accommodate the required reaction temperature. For SN2 reactions, polar aprotic solvents like DMF or DMSO are generally preferred as they can accelerate the rate of substitution.
Poor Nucleophile Strength If increasing the temperature is not feasible or leads to degradation, consider using a stronger nucleophile.

Issue 2: Formation of Elimination Byproducts (Alkenes)

Potential Cause Troubleshooting Steps
Excessively High Reaction Temperature Elimination reactions (E2) are favored at higher temperatures. If alkene byproducts are observed, reduce the reaction temperature. Consider running the reaction for a longer duration at a lower temperature.
Strongly Basic Nucleophile/Base Strong, bulky bases will favor elimination. If substitution is the desired outcome, opt for a less sterically hindered and less basic nucleophile.
Solvent Effects Protic solvents can favor SN1 and E1 pathways, which can be promoted at higher temperatures. If possible, switch to a polar aprotic solvent to favor the SN2 pathway.

Issue 3: Difficulty in Initiating Grignard Reagent Formation

Potential Cause Troubleshooting Steps
Passivated Magnesium Surface Ensure magnesium turnings are fresh and dry. Activation using methods such as grinding, sonication, or adding a small crystal of iodine can be effective. A brief period of heating may be required to initiate the reaction, but be prepared to cool the reaction as Grignard formation is exothermic.
Low Reaction Temperature While Grignard reactions are exothermic, a certain activation energy must be overcome. Gentle warming of the solvent (e.g., THF) may be necessary for initiation. Once the reaction starts, the temperature should be controlled, often at reflux.
Presence of Water Ensure all glassware is oven-dried and the solvent is anhydrous. Even trace amounts of water can quench the Grignard reagent and inhibit its formation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for nucleophilic substitution reactions with this compound?

A1: The optimal temperature is highly dependent on the nucleophile and solvent used. Due to the steric hindrance of the gem-dimethyl group, higher temperatures than those used for unhindered dichloroalkanes may be necessary. A typical starting point is in the range of 60-100°C. It is recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific reaction, balancing reaction rate with the formation of potential elimination byproducts.

Q2: How does temperature affect the selectivity between mono- and di-substitution products?

A2: While stoichiometry is the primary factor in controlling the degree of substitution, temperature can play a role. Higher temperatures can increase the rate of the second substitution. To favor mono-substitution, it is advisable to use a controlled molar equivalent of the nucleophile and maintain the lowest effective reaction temperature.

Q3: Are there any known thermal decomposition issues with this compound?

Q4: What are the typical temperature conditions for forming a Grignard reagent from this compound?

A4: The formation of a di-Grignard reagent from this compound can be challenging due to potential intramolecular reactions. Generally, Grignard reagent formation is initiated at room temperature or with gentle heating.[4] Given the exothermic nature of the reaction, cooling may be necessary to maintain a controlled reaction rate, often at the reflux temperature of the etheric solvent (e.g., THF).

Experimental Protocols

Representative Protocol: Synthesis of a Diamine via Nucleophilic Substitution

This protocol is a general guideline for the synthesis of a diamine from this compound. The specific temperature and reaction time should be optimized for the particular amine used.

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or DMF.

  • Addition of Amine : Add the desired primary or secondary amine (at least 2.2 equivalents to ensure di-substitution and to neutralize the HCl byproduct) to the reaction mixture.

  • Temperature Control : Heat the reaction mixture to a temperature between 80°C and 120°C. The optimal temperature will depend on the reactivity of the amine. Monitor the reaction progress using TLC or GC.

  • Workup : After the reaction is complete, cool the mixture to room temperature. The workup procedure will vary depending on the properties of the resulting diamine but typically involves extraction and purification by distillation or chromatography.

Representative Protocol: Cyclization with Sodium Sulfide

This protocol provides a general method for synthesizing 3,3-dimethyltetrahydrothiophene.

  • Reaction Setup : In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1 equivalent) in a solvent such as DMF or ethanol.

  • Addition of Sodium Sulfide : Add sodium sulfide nonahydrate (Na₂S·9H₂O) (1.1 equivalents) to the solution.

  • Temperature Control : Heat the mixture with stirring to approximately 100°C.[5] The reaction progress should be monitored by GC/MS.

  • Workup : Upon completion, cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., diethyl ether). The organic layer is then dried and the solvent removed to yield the crude product, which can be purified by distillation.

Data Presentation

Table 1: General Temperature Ranges for Reactions of Dichloroalkanes (Analogous Systems)

Reaction TypeSubstrate ExampleReagentsSolventTemperature Range (°C)Reference
Diamine SynthesisAliphatic DialdehydeMonoamine, H₂, NH₃-60 - 200[6]
Diamine SynthesisPolyoxyalkylene diamineDiisocyanatet-butanol/i-propanol0 - 100[7]
Grignard FormationAllyl HalideMg, Conjugated DieneEther5 - 200[4]
Cyclization1,14-dichloro-3,6,9,12-tetraoxatetradecanePropane-1,3-dithiol, NaOHEthanolReflux[5]
Dichlorination1,4-butanediolHCl-105 - 120

Note: These are examples from analogous systems and should be used as a starting point for optimization with this compound.

Visualizations

experimental_workflow General Workflow for Temperature Optimization cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Troubleshooting A Reaction Setup (Substrate, Solvent, Reagents) B Initial Low Temperature (e.g., Room Temp or slightly above) A->B C Monitor Progress (TLC, GC/MS) B->C D Gradual Temperature Increase (5-10°C increments) C->D Yes G Low Conversion? C->G No D->C E Identify Optimal Temperature (Balance rate and purity) F Analyze Product Mixture F->E H Side Products? G->H I Increase Temperature Further G->I Yes H->F No J Lower Temperature / Change Reagents H->J Yes I->D substitution_vs_elimination Temperature Influence on Reaction Pathway cluster_conditions Reaction Conditions cluster_products Primary Products Start This compound + Nucleophile/Base Low_Temp Lower Temperature Start->Low_Temp High_Temp Higher Temperature Start->High_Temp Substitution Substitution Product(s) Low_Temp->Substitution Favors SN2 Elimination Elimination Product(s) High_Temp->Elimination Favors E2 Substitution->Elimination Competition

References

Technical Support Center: Catalyst Selection for Reactions with 1,4-Dichloro-2,2-dimethylbutane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-dichloro-2,2-dimethylbutane. The unique sterically hindered structure of this compound presents specific challenges in catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound often sluggish or low-yielding?

A1: The primary challenge arises from the neopentyl-like structure of this compound. The quaternary carbon at the C2 position creates significant steric hindrance, which can impede the backside attack required for a typical S(_N)2 nucleophilic substitution.[1] This steric bulk can lead to slow reaction rates and favor alternative pathways like elimination reactions.

Q2: What are the most common types of reactions performed with this compound?

A2: The most common reactions involving this substrate are intramolecular cyclization to form 1,1-dimethylcyclopropane, nucleophilic substitution (mono- or di-substitution), and dehalogenation reactions. Catalyst selection is critical for directing the reaction towards the desired product.

Q3: Can I form a Grignard reagent with this compound?

A3: Formation of a di-Grignard reagent from a dihaloalkane can be challenging and may lead to a mixture of products, including oligomers or polymers. The initial Grignard reagent formed at one end of the molecule can react with another molecule of the starting material. Careful control of reaction conditions, such as using an excess of magnesium and dilute solutions, is necessary to favor the formation of the desired di-Grignard reagent.

Troubleshooting Guides

Guide 1: Intramolecular Cyclization (Wurtz-type Reaction)

Issue: Low yield of 1,1-dimethylcyclopropane when attempting intramolecular cyclization.

Potential Cause Troubleshooting Step Rationale
Inefficient Reductant Use a highly reactive and finely divided metal reductant, such as sodium dispersion or activated magnesium (Rieke magnesium).A high surface area and reactivity of the metal are crucial for promoting the intramolecular coupling over intermolecular side reactions.
Intermolecular Coupling Perform the reaction under high dilution conditions.High dilution favors the intramolecular reaction pathway by minimizing the probability of two different molecules reacting with each other.
Solvent Incompatibility Use a high-boiling, non-protic solvent like dioxane or tetrahydrofuran (THF).These solvents are suitable for reactions with sodium metal and can facilitate the desired reaction pathway.[2]
Slow Reaction Rate Increase the reaction temperature.Heating can provide the necessary activation energy to overcome the steric hindrance and promote the cyclization.
Guide 2: Nucleophilic Substitution

Issue: Poor conversion or formation of elimination byproducts during nucleophilic substitution reactions.

Potential Cause Troubleshooting Step Rationale
Steric Hindrance Select a less sterically bulky nucleophile. For amination, consider using ammonia or a primary amine with minimal branching near the nitrogen atom.A smaller nucleophile will have easier access to the electrophilic carbon center.
Inappropriate Catalyst For reactions with amines, consider palladium-based catalysts like those used in Buchwald-Hartwig amination.These catalysts can facilitate the coupling of amines with alkyl halides, even sterically hindered ones, through a different mechanism than direct S(_N)2.
Elimination Favored Use a non-basic nucleophile if possible. If a basic nucleophile is required, lower the reaction temperature.Higher temperatures and strong bases favor elimination reactions.
Low Catalyst Activity For cross-coupling reactions, screen different palladium catalysts and ligands. For example, [PdCl₂(dppf)] or similar catalysts can be effective.The choice of ligand can significantly impact the catalyst's activity and selectivity for the desired substitution product.

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Reductive Cyclization
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet.

  • Reagent Preparation: In the flask, place finely cut sodium metal (2.2 equivalents) in anhydrous dioxane.

  • Reaction Initiation: Heat the mixture to reflux with vigorous stirring to create a sodium dispersion.

  • Substrate Addition: Slowly add a solution of this compound (1 equivalent) in anhydrous dioxane to the refluxing mixture over several hours using a syringe pump to maintain high dilution.

  • Reaction Monitoring: Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium with isopropanol, followed by water.

  • Purification: Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sulfate, and purify by distillation or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Assemble Flame-Dried Apparatus reagents 2. Add Sodium Metal and Anhydrous Dioxane setup->reagents initiation 3. Heat to Reflux (Sodium Dispersion) reagents->initiation addition 4. Slow Addition of This compound initiation->addition monitoring 5. Monitor Reaction (GC/TLC) addition->monitoring quench 6. Quench Excess Sodium monitoring->quench extract 7. Extraction quench->extract purify 8. Purification extract->purify

Caption: Workflow for intramolecular cyclization.

troubleshooting_logic start Low Yield in Nucleophilic Substitution check_sterics Is the nucleophile sterically bulky? start->check_sterics change_nucleophile Use a smaller nucleophile check_sterics->change_nucleophile Yes check_elimination Are elimination byproducts observed? check_sterics->check_elimination No optimize Optimize reaction conditions change_nucleophile->optimize lower_temp Lower reaction temperature check_elimination->lower_temp Yes use_pd_catalyst Consider Pd-catalyzed cross-coupling check_elimination->use_pd_catalyst No lower_temp->optimize use_pd_catalyst->optimize

Caption: Troubleshooting low yield in substitutions.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 1,4-dichloro-2,2-dimethylbutane and 1,4-dichlorobutane in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 1,4-dichloro-2,2-dimethylbutane and 1,4-dichlorobutane, focusing on bimolecular nucleophilic substitution (SN2) reactions. The significant difference in their reactivity, stemming from structural variations, is a critical consideration in synthetic chemistry. This comparison is supported by established principles of reaction kinetics and includes a detailed experimental protocol for relative rate determination.

Introduction to Reactivity

The reactivity of alkyl halides in SN2 reactions is predominantly governed by steric hindrance at the reaction center. The SN2 mechanism involves a backside attack by a nucleophile on the carbon atom bearing the leaving group. Any steric bulk that impedes this approach will dramatically decrease the reaction rate. 1,4-dichlorobutane serves as a standard primary alkyl halide, while this compound presents a neopentyl-like structure, which is known to be exceptionally unreactive in SN2 reactions due to severe steric hindrance.

Structural Comparison and Reactivity

1,4-dichlorobutane is a linear four-carbon chain with chlorine atoms at both ends. The carbon atoms bonded to the chlorine are primary and are sterically unhindered, allowing for relatively easy access by a nucleophile for a backside attack.

This compound , in contrast, possesses two methyl groups on the carbon atom adjacent (at the C2 position) to one of the chlorine-bearing carbons (C1). This arrangement, known as a neopentyl group, creates significant steric hindrance, effectively shielding the C1 carbon from nucleophilic attack. While the carbon atom directly bonded to the chlorine at the 1-position is primary, the bulky tert-butyl group at the adjacent position makes the transition state for an SN2 reaction highly energetic and thus, the reaction is extremely slow.[1][2][3][4][5]

Quantitative Reactivity Data

CompoundStructureRelative Rate of SN2 Reaction
n-Butyl chlorideCH₃CH₂CH₂CH₂Cl0.4
Neopentyl chloride(CH₃)₃CCH₂Cl0.00001
Relative rates are compared to ethyl chloride (rate = 1).

This data clearly illustrates that the presence of the gem-dimethyl group in the neopentyl structure reduces the SN2 reaction rate by several orders of magnitude compared to the straight-chain primary alkyl halide. The reactivity of this compound at the C1 position is expected to be similarly low.

Logical Relationship of Steric Hindrance and Reactivity

The following diagram illustrates how the structural differences between the two molecules lead to a significant divergence in their reactivity in SN2 reactions.

G Comparative Reactivity in SN2 Reactions cluster_0 1,4-dichlorobutane cluster_1 This compound A Unhindered Primary Carbon C Nucleophilic Attack (SN2 Pathway) A->C B Sterically Hindered (Neopentyl-like) Primary Carbon B->C D Low Energy Transition State C->D   Easy Approach E High Energy Transition State C->E   Hindered Approach F Fast Reaction Rate D->F G Very Slow Reaction Rate E->G

Caption: Steric effects on SN2 reactivity.

Experimental Protocols

To experimentally determine the relative reactivity of this compound and 1,4-dichlorobutane, a competition experiment can be performed.

Objective:

To compare the relative rates of SN2 reaction of this compound and 1,4-dichlorobutane with sodium iodide in acetone.

Materials:
  • 1,4-dichlorobutane

  • This compound

  • Sodium iodide

  • Anhydrous acetone

  • Internal standard (e.g., dodecane)

  • Reaction vial with a septum

  • Gas chromatograph (GC) with a suitable column (e.g., nonpolar)

  • Syringes for sampling

  • Stirring plate and stir bar

  • Thermostated bath

Procedure:
  • Preparation of the Reaction Mixture: In a clean, dry reaction vial, dissolve equimolar amounts of 1,4-dichlorobutane, this compound, and a known amount of an internal standard in anhydrous acetone.

  • Initiation of the Reaction: Add a limiting amount of sodium iodide (e.g., 0.5 equivalents relative to the total dichlorides) dissolved in anhydrous acetone to the reaction vial. Start a timer immediately. The reaction should be stirred continuously at a constant temperature.

  • Monitoring the Reaction: At regular time intervals (e.g., 0, 15, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Quenching the Reaction: Immediately quench the withdrawn aliquot by adding it to a vial containing a small amount of water and diethyl ether. Shake vigorously and allow the layers to separate. The organic layer contains the unreacted dichlorides and the iodo-substituted products.

  • Analysis: Inject a sample of the organic layer into the gas chromatograph.

  • Data Analysis: By comparing the peak areas of the two starting dichlorides relative to the internal standard at each time point, the rate of disappearance of each starting material can be determined. The compound that is consumed more quickly is the more reactive one.

Expected Outcome:

The concentration of 1,4-dichlorobutane is expected to decrease significantly over time, while the concentration of this compound will remain largely unchanged, demonstrating the much lower reactivity of the sterically hindered substrate.[6]

Conclusion

The presence of a neopentyl-like structure in this compound renders it significantly less reactive towards SN2 reactions compared to the unhindered 1,4-dichlorobutane. This difference in reactivity is a direct consequence of steric hindrance, which raises the activation energy for the bimolecular substitution pathway. For synthetic applications requiring nucleophilic substitution, 1,4-dichlorobutane is a far more suitable substrate for SN2 reactions. Conversely, the inertness of the neopentyl-like end of this compound could be strategically employed in syntheses where selective reaction at the other primary chloride is desired, although SN1-type reactions with carbocation rearrangement should be considered as a potential competing pathway for the neopentyl side under appropriate conditions.[1]

References

A Comparative Guide to the Synthesis of 1,4-Dichloro-2,2-dimethylbutane: Exploring Alternative Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,4-dichloro-2,2-dimethylbutane, a sterically hindered dihaloalkane, presents unique challenges due to the presence of a neopentyl-like structure. This guide provides a comparative overview of a conventional approach and several alternative synthetic routes, offering insights into potential advantages and drawbacks. The information is intended to assist researchers in selecting an appropriate method based on factors such as yield, purity, and reaction conditions.

Comparison of Synthetic Methods

The following table summarizes the key aspects of the proposed synthetic routes for this compound. It is important to note that due to the steric hindrance of the target molecule, yields for direct chlorination methods may be lower than for less hindered analogues.

MethodStarting MaterialKey ReagentsPlausible YieldPurity ConcernsKey AdvantagesKey Disadvantages
Standard Method: Diol Chlorination 2,2-Dimethylbutane-1,4-diolThionyl chloride (SOCl₂)Low to ModerateRearrangement byproducts, incomplete reactionReadily available starting material and reagents.[1]Steric hindrance can lead to low yield and side reactions.[2]
Alternative 1: Appel Reaction 2,2-Dimethylbutane-1,4-diolTriphenylphosphine (PPh₃), Carbon tetrachloride (CCl₄)ModerateTriphenylphosphine oxide byproductMilder conditions, less prone to rearrangements.Stoichiometric amounts of phosphine reagent required.
Alternative 2: Free-Radical Chlorination 2,2-dimethylbutaneCl₂, UV light (hν)LowMixture of mono- and di-chlorinated isomersDirect approach from a simple alkane.Poor regioselectivity, difficult separation of products.[3]

Experimental Protocols

Standard Method: Chlorination of 2,2-Dimethylbutane-1,4-diol with Thionyl Chloride

This protocol is adapted from the synthesis of 1,4-dichlorobutane and is presented as a hypothetical method for the synthesis of this compound.[4]

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place 2,2-dimethylbutane-1,4-diol (0.1 mol, 11.82 g) and dry pyridine (0.02 mol, 1.6 mL) in an inert solvent such as dichloromethane (100 mL).

  • Addition of Thionyl Chloride: Cool the flask in an ice bath. Slowly add thionyl chloride (0.22 mol, 16.1 mL) dropwise from the dropping funnel with vigorous stirring, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours, or until the reaction is complete as monitored by TLC or GC.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution, followed by water. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound.

Alternative Method 1: Appel Reaction

This protocol is a generalized procedure for the Appel reaction applied to the synthesis of this compound.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2,2-dimethylbutane-1,4-diol (0.1 mol, 11.82 g) and triphenylphosphine (0.22 mol, 57.7 g) in dry carbon tetrachloride (150 mL).

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Cool the reaction mixture to room temperature. The triphenylphosphine oxide byproduct will precipitate. Filter the mixture and wash the solid with a small amount of cold carbon tetrachloride.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to separate the desired product from any remaining triphenylphosphine oxide and other impurities.

Synthetic Pathways Overview

The following diagram illustrates the different proposed synthetic routes to this compound.

Synthesis_Pathways cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Product start_diol 2,2-Dimethylbutane-1,4-diol method_standard Standard Method: Diol Chlorination start_diol->method_standard SOCl₂ method_appel Alternative 1: Appel Reaction start_diol->method_appel PPh₃, CCl₄ start_alkane 2,2-Dimethylbutane method_radical Alternative 2: Free-Radical Chlorination start_alkane->method_radical Cl₂, hν product This compound method_standard->product method_appel->product method_radical->product

Caption: Proposed synthetic pathways for this compound.

Discussion of Alternative Methods

The synthesis of this compound is complicated by the steric hindrance around the C2 position. The standard method, chlorination of the corresponding diol with thionyl chloride, is likely to be inefficient and may lead to the formation of rearrangement byproducts.[2] This is because reactions involving neopentyl-like structures are prone to carbocation rearrangements under acidic conditions.[3]

The Appel reaction offers a milder alternative that often proceeds with less rearrangement. The reaction mechanism involves the formation of a phosphonium salt intermediate, which is then displaced by the chloride ion in an SN2-type reaction. While this method avoids the strongly acidic conditions of the thionyl chloride reaction, the separation of the product from the triphenylphosphine oxide byproduct can be challenging.

Free-radical chlorination of 2,2-dimethylbutane is another potential route. A key advantage of free-radical reactions is that they are less susceptible to carbocation rearrangements. However, this method typically lacks regioselectivity, leading to a mixture of chlorinated isomers that would be difficult and costly to separate.[3]

For researchers requiring high purity and willing to explore multi-step syntheses, another alternative could involve the conversion of the diol to a disulfonate ester (e.g., tosylate or mesylate), followed by nucleophilic substitution with a chloride salt. This approach can offer better control over the reaction and may avoid rearrangements.

Ultimately, the choice of synthetic method will depend on the specific requirements of the research, including the desired yield and purity, as well as the available starting materials and reagents. The information provided in this guide serves as a starting point for the development of a robust and efficient synthesis of this compound.

References

Unambiguous Structural Verification of 1,4-Dichloro-2,2-dimethylbutane via NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis for the structural validation of 1,4-dichloro-2,2-dimethylbutane using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this document outlines the predicted ¹H and ¹³C NMR spectral data for the target compound and contrasts it with its structural isomers. The presented data serves as a robust reference for the unambiguous identification and confirmation of the this compound structure.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the elucidation of molecular structures in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. This guide focuses on the application of ¹H and ¹³C NMR spectroscopy to confirm the structure of this compound and differentiate it from its isomers, such as 1,3-dichloro-2,2-dimethylbutane, 1,2-dichloro-3,3-dimethylbutane, and 2,3-dichloro-2,3-dimethylbutane. The distinct substitution patterns of the chloro- and methyl groups in these isomers result in unique NMR spectra, allowing for their clear differentiation.

Predicted NMR Data for Structural Validation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and three of its structural isomers. These predictions are based on established chemical shift ranges for various functional groups and structural motifs.

Table 1: Predicted ¹H NMR Data for this compound and Its Isomers

CompoundSignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
This compound -C(CH₃)₂-~1.1s6H
-CH₂-C(CH₃)₂-~2.0s2H
-CH₂Cl (C1)~3.7s2H
-CH₂Cl (C4)~3.6t2H
1,3-Dichloro-2,2-dimethylbutane-C(CH₃)₂-~1.2s6H
-CHCl-~4.0t1H
-CH₂Cl~3.8d2H
1,2-Dichloro-3,3-dimethylbutane-C(CH₃)₃~1.1s9H
-CHCl-~4.2dd1H
-CH₂Cl~3.9 (diastereotopic)m2H
2,3-Dichloro-2,3-dimethylbutane-C(CH₃)₂-~1.7s12H

s = singlet, d = doublet, t = triplet, dd = doublet of doublets, m = multiplet

Table 2: Predicted ¹³C NMR Data for this compound and Its Isomers

CompoundSignalPredicted Chemical Shift (δ, ppm)
This compound -C(C H₃)₂-~25
-C (CH₃)₂-~35
-C H₂-C(CH₃)₂-~50
-C H₂Cl (C1)~55
-C H₂Cl (C4)~48
1,3-Dichloro-2,2-dimethylbutane-C(C H₃)₂-~24
-C (CH₃)₂-~40
-C HCl-~70
-C H₂Cl~52
1,2-Dichloro-3,3-dimethylbutane-C(C H₃)₃~27
-C (CH₃)₃~38
-C HCl-~75
-C H₂Cl~50
2,3-Dichloro-2,3-dimethylbutane-C(C H₃)₂-~30
-C Cl(CH₃)₂-~80

Workflow for Structural Validation

The process of validating the structure of this compound using NMR spectroscopy involves a logical progression from initial analysis to final confirmation by comparing the experimental data with predicted values and those of its isomers.

G A Obtain ¹H and ¹³C NMR Spectra of Unknown Compound B Analyze ¹H NMR: - Number of signals - Chemical shifts - Integration - Multiplicities A->B C Analyze ¹³C NMR: - Number of signals - Chemical shifts A->C F Compare Experimental Data with Predictions B->F C->F D Predict Spectra for this compound D->F E Predict Spectra for Isomers (e.g., 1,3-dichloro-2,2-dimethylbutane) E->F G Structure Confirmed as This compound F->G Match H Structure is an Isomer or Impurity F->H Mismatch

Caption: Workflow for the validation of this compound structure by NMR.

Comparative Analysis

The predicted NMR data highlights the unique spectral features of this compound that enable its unambiguous identification:

  • ¹H NMR Spectrum: The ¹H NMR spectrum of this compound is expected to be the simplest among its isomers, showing only three singlets and one triplet. The two distinct singlets for the methylene groups and the singlet for the gem-dimethyl groups are characteristic. In contrast, its isomers would exhibit more complex splitting patterns (doublets, triplets, doublet of doublets) due to proton-proton coupling between adjacent carbons bearing protons. For instance, 1,3-dichloro-2,2-dimethylbutane would show a triplet and a doublet for the -CHCl-CH₂Cl moiety.

  • ¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show five distinct signals, corresponding to the five non-equivalent carbon atoms. The chemical shifts of the two chloromethyl carbons will be a key differentiating feature. The presence of a quaternary carbon signal around 35 ppm is also a significant indicator. The number of signals and their chemical shifts would differ for the isomers. For example, the highly symmetrical 2,3-dichloro-2,3-dimethylbutane would only show two signals in its ¹³C NMR spectrum.

Experimental Protocols

Sample Preparation: A sample of approximately 5-10 mg of the purified compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added to provide a reference signal at 0 ppm.

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans), and a relaxation delay of 1-2 seconds.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically operating at a frequency of 75 MHz for a 300 MHz proton spectrometer. A proton-decoupled experiment is performed to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width of about 220 ppm is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (often several hundred to thousands) and a longer relaxation delay may be required to obtain a spectrum with an adequate signal-to-noise ratio.

Conclusion

The validation of the this compound structure can be definitively achieved through a comprehensive analysis of its ¹H and ¹³C NMR spectra. The predicted chemical shifts, multiplicities, and integration values provide a unique spectral fingerprint that allows for clear differentiation from its structural isomers. This guide serves as a valuable resource for researchers by providing the necessary predicted data and a logical framework for the structural elucidation of this compound.

comparative study of different catalysts for 1,4-dichloro-2,2-dimethylbutane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Two primary synthetic pathways are considered: the Prins-type reaction of isobutylene with formaldehyde followed by chlorination, and the direct chlorination of 2,2-dimethyl-1,3-propanediol (neopentyl glycol).

Route 1: Prins-Type Reaction of Isobutylene and Formaldehyde

The acid-catalyzed Prins reaction of isobutylene with formaldehyde can yield intermediates that are precursors to 1,4-dichloro-2,2-dimethylbutane. The initial condensation can form 3-methyl-3-buten-1-ol or 4,4-dimethyl-1,3-dioxane, which would require subsequent hydrochlorination and ring-opening/chlorination, respectively. The choice of catalyst is crucial for steering the reaction towards the desired intermediates and minimizing byproducts.

A notable catalytic approach for the reaction of formaldehyde with alkenes involves the use of mild Lewis acids. For instance, dimethylaluminum chloride has been shown to catalyze the ene reactions of aldehydes with alkenes, and in some cases, can lead to the formation of chloro alcohols.[1]

Route 2: Chlorination of 2,2-Dimethyl-1,3-propanediol

A more direct approach involves the dichlorination of the readily available neopentyl glycol. This transformation typically employs a chlorinating agent, and the reaction can be facilitated by a catalyst or specific reaction conditions. Thionyl chloride (SOCl₂) is a common reagent for converting diols to dichloroalkanes, and the reaction is often carried out in the presence of a base like pyridine to neutralize the HCl generated.

Comparative Data of Catalytic Systems

The following table summarizes quantitative data for different catalysts used in reactions analogous to the key steps in the synthesis of this compound. It is important to note that the data presented is for related, but not identical, transformations due to the lack of direct comparative studies for the target molecule.

Catalyst/ReagentSubstrate(s)Product(s)Temperature (°C)Time (h)Yield (%)SelectivityReference
Prins-Type Reaction Catalysts
H-ZSM-5Isobutene, Formaldehyde3-Methyl-3-buten-1-olNot SpecifiedNot SpecifiedNot SpecifiedSelective[2]
Fe-silicates (MFI structure)Isobutylene, FormaldehydeIsoprene300Not SpecifiedNot SpecifiedFavors isoprene[3]
Dimethylaluminum chlorideAlkenes, FormaldehydeEne adducts, Chloro alcoholsNot SpecifiedNot SpecifiedGoodNot Specified[1]
Diol Chlorination Reagents
Thionyl chloride/PyridineDiolsDichloroalkanesVariesVariesGenerally GoodHighGeneral Knowledge

Experimental Protocols

General Procedure for Lewis Acid-Catalyzed Prins-Type Reaction (Hypothetical for this compound synthesis):

To a solution of isobutylene and paraformaldehyde in a suitable solvent (e.g., a chlorinated hydrocarbon) under an inert atmosphere, a Lewis acid catalyst (e.g., dimethylaluminum chloride) is added portion-wise at a controlled temperature. The reaction mixture is stirred for a specified time until the starting materials are consumed (monitored by GC or TLC). The reaction is then quenched, for example, with an aqueous solution of HCl, which may also facilitate the chlorination of the intermediate alcohol. The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by distillation or chromatography to isolate this compound.

General Procedure for the Chlorination of 2,2-Dimethyl-1,3-propanediol with Thionyl Chloride:

To a solution of 2,2-dimethyl-1,3-propanediol in an appropriate solvent (e.g., chloroform or dichloromethane) and pyridine, thionyl chloride is added dropwise at a low temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete. The mixture is subsequently poured into ice water and the organic layer is separated. The aqueous layer is extracted with the same solvent. The combined organic layers are washed with dilute acid, water, and brine, then dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The resulting crude this compound is purified by distillation.

Visualizing the Synthetic Pathways

The logical workflows for the two proposed synthetic routes can be visualized as follows:

Synthesis_Pathways cluster_0 Route 1: Prins-Type Reaction cluster_1 Route 2: Diol Chlorination Isobutylene Isobutylene Prins_Reaction Prins Reaction (Lewis Acid Catalyst) Isobutylene->Prins_Reaction Formaldehyde Formaldehyde Formaldehyde->Prins_Reaction Intermediate_Alcohol 3-Chloro-2,2-dimethylpropan-1-ol Prins_Reaction->Intermediate_Alcohol Chlorination_Step Further Chlorination Intermediate_Alcohol->Chlorination_Step Target_1 This compound Chlorination_Step->Target_1 Neopentyl_Glycol 2,2-Dimethyl-1,3-propanediol Dichlorination Dichlorination Neopentyl_Glycol->Dichlorination Chlorination_Reagent Thionyl Chloride Chlorination_Reagent->Dichlorination Target_2 This compound Dichlorination->Target_2

Caption: Synthetic routes to this compound.

The following diagram illustrates a generalized experimental workflow for a catalyzed chemical synthesis.

Experimental_Workflow Start Start Reactants_Solvent Mix Reactants & Solvent Start->Reactants_Solvent Catalyst_Addition Add Catalyst Reactants_Solvent->Catalyst_Addition Reaction Controlled Temperature & Time Catalyst_Addition->Reaction Quenching Quench Reaction Reaction->Quenching Workup Aqueous Workup & Extraction Quenching->Workup Drying_Concentration Dry & Concentrate Organic Phase Workup->Drying_Concentration Purification Purification (Distillation/Chromatography) Drying_Concentration->Purification Analysis Characterization (NMR, GC-MS) Purification->Analysis End End Analysis->End

Caption: Generalized experimental workflow for chemical synthesis.

References

yield comparison between different synthetic routes to 1,4-dichloro-2,2-dimethylbutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic routes for the preparation of 1,4-dichloro-2,2-dimethylbutane. Due to a lack of direct comparative studies in the available literature for this specific compound, this guide leverages data from analogous syntheses to provide insights into the potential efficacy and challenges associated with each route.

Executive Summary

The synthesis of this compound presents unique challenges primarily due to steric hindrance imparted by the gem-dimethyl group. This guide explores three primary synthetic pathways: the chlorination of 2,2-dimethyl-1,4-butanediol, the free-radical chlorination of 2,2-dimethylbutane, and the ring-opening of 3,3-dimethyl-tetrahydrofuran. While direct yield comparisons are not available, analysis of analogous reactions suggests that the ring-opening of 3,3-dimethyl-tetrahydrofuran may offer the most promising route in terms of yield and selectivity.

Data Presentation: A Comparative Overview

The following table summarizes the potential synthetic routes to this compound, with yield data extrapolated from analogous, structurally similar reactions. It is crucial to note that these yields are estimates and actual experimental outcomes for the target molecule may vary.

Synthetic RouteStarting MaterialReagentsAnalogous ReactionReported Yield (Analogous Reaction)Expected Challenges for Target Molecule
1. Diol Chlorination 2,2-dimethyl-1,4-butanediolThionyl chloride (SOCl₂)1,4-Butanediol to 1,4-Dichlorobutane~78%[1]Significant steric hindrance from the gem-dimethyl group may lead to lower yields and require more forcing reaction conditions.
2. Alkane Chlorination 2,2-dimethylbutaneChlorine (Cl₂), UV lightFree-radical chlorination of alkanesNot specific for dichlorinationPoor regioselectivity leading to a complex mixture of mono- and di-chlorinated isomers, making isolation of the desired product difficult.[2][3][4]
3. Ether Ring-Opening 3,3-dimethyl-tetrahydrofuranHydrogen chloride (HCl)Tetrahydrofuran to 1,4-Dichlorobutane97%[5]The stability of the tertiary carbocation intermediate could potentially lead to side reactions, although this route is expected to be high-yielding.

Experimental Protocols

Detailed experimental methodologies for analogous reactions are provided below. These protocols can serve as a foundational starting point for the development of a synthesis for this compound.

Route 1: Chlorination of 1,4-Butanediol (Analogous to 2,2-dimethyl-1,4-butanediol)

This procedure details the synthesis of 1,4-dichlorobutane from 1,4-butanediol using thionyl chloride.[1]

Materials:

  • 1,4-butanediol (22.5 g)

  • Thionyl chloride (116 g, 71 ml)

  • Pyridine (3 ml)

  • Diethyl ether

  • 10% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • A 500 ml three-necked flask equipped with a reflux condenser, mechanical stirrer, and thermometer is charged with 22.5 g of redistilled 1,4-butanediol and 3 ml of dry pyridine.

  • The flask is cooled in an ice bath, and 71 ml of redistilled thionyl chloride is added dropwise with vigorous stirring, maintaining the temperature between 5-10°C.

  • After the addition is complete, the ice bath is removed, and the mixture is left to stand overnight.

  • The reaction mixture is then refluxed for 3 hours.

  • After cooling, the mixture is cautiously poured into ice water.

  • The product is extracted with diethyl ether.

  • The ethereal extract is washed with a 10% sodium bicarbonate solution and then with water.

  • The extract is dried over anhydrous magnesium sulfate.

  • The ether is evaporated, and the crude 1,4-dichlorobutane is purified by distillation. The fraction boiling at 154-155°C is collected.

Route 3: Ring-Opening of Tetrahydrofuran (Analogous to 3,3-dimethyl-tetrahydrofuran)

This patented process describes a continuous method for producing 1,4-dichlorobutane from tetrahydrofuran and hydrogen chloride.[5]

Materials:

  • Tetrahydrofuran

  • Concentrated hydrochloric acid (33%)

  • Hydrogen chloride gas

  • 8% Sodium carbonate solution

Procedure:

  • In a continuous multi-stage chlorination reactor, 1,4-butanediol (as a precursor to in-situ generated tetrahydrofuran, or directly using tetrahydrofuran), concentrated hydrochloric acid, and hydrogen chloride gas are continuously fed.

  • The reaction temperature is maintained at 105°C in the first stage and 120°C in subsequent stages, with a system pressure of 0.4 MPa. The residence time in each reactor is 2 hours.

  • The resulting reaction liquid is continuously fed into a layering tower for phase separation.

  • The organic phase is washed with an 8% sodium carbonate solution.

  • The washed organic phase is then purified by rectification to yield 1,4-dichlorobutane.

Mandatory Visualization

The following diagram illustrates the potential synthetic pathways to this compound from different starting materials.

Synthetic_Routes cluster_route1 Route 1: Diol Chlorination cluster_route2 Route 2: Alkane Chlorination cluster_route3 Route 3: Ether Ring-Opening 2,2-dimethyl-1,4-butanediol 2,2-dimethyl-1,4-butanediol 1,4-dichloro-2,2-dimethylbutane_r1 This compound 2,2-dimethyl-1,4-butanediol->1,4-dichloro-2,2-dimethylbutane_r1 SOCl2 2,2-dimethylbutane 2,2-dimethylbutane Product_Mixture Mixture of chlorinated isomers 2,2-dimethylbutane->Product_Mixture Cl2, UV light 1,4-dichloro-2,2-dimethylbutane_r2 This compound (Poor Selectivity) Product_Mixture->1,4-dichloro-2,2-dimethylbutane_r2 Purification Challenge 3,3-dimethyl-tetrahydrofuran 3,3-dimethyl-tetrahydrofuran 1,4-dichloro-2,2-dimethylbutane_r3 This compound 3,3-dimethyl-tetrahydrofuran->1,4-dichloro-2,2-dimethylbutane_r3 HCl

Caption: Synthetic pathways to this compound.

References

spectroscopic data for 1,4-dichloro-2,2-dimethylbutane (¹H NMR, ¹³C NMR, IR)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the spectroscopic data for 1,4-dichloro-2,2-dimethylbutane and its structural isomers. Due to the limited availability of experimental spectra for this compound, this guide utilizes predicted nuclear magnetic resonance (NMR) data for the target compound and compares it with experimental data for related dichlorinated butanes and the parent alkane, 2,2-dimethylbutane. This information is valuable for researchers and scientists in the fields of organic chemistry, analytical chemistry, and drug development for the structural elucidation and characterization of halogenated organic compounds.

Spectroscopic Data Comparison

The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound and its comparators.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound (Predicted) ~3.65s2H-CH₂Cl (C1)
~1.90s2H-CH₂- (C3)
~1.10s6H-C(CH₃)₂
1,2-dichlorobutane ~3.85m1H-CHCl-
~3.70m2H-CH₂Cl
~1.90m2H-CH₂-
~1.10t3H-CH₃
2,3-dichlorobutane [1]4.21 - 4.07m2H-CHCl-
1.61 - 1.57d6H-CH₃
2,2-dimethylbutane [2]0.86s9H-C(CH₃)₃
1.20q2H-CH₂-
0.86t3H-CH₃

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmAssignment
This compound (Predicted) ~55-CH₂Cl (C1)
~45-C(CH₃)₂
~42-CH₂- (C3)
~25-C(CH₃)₂
1,2-dichlorobutane [3]65.1-CHCl-
49.5-CH₂Cl
25.8-CH₂-
11.2-CH₃
2,3-dichlorobutane [4]62.5-CHCl-
22.5-CH₃
2,2-dimethylbutane [5]31.8-C(CH₃)₂
36.6-CH₂-
29.1-C(CH₃)₃
8.8-CH₃

Table 3: Infrared (IR) Spectroscopy Data

CompoundAbsorption Bands (cm⁻¹)Functional Group Assignment
This compound (Expected) 2960-2850C-H stretch (alkane)
1470-1430C-H bend (alkane)
800-600C-Cl stretch
1,2-dichlorobutane 2965, 2935, 2876C-H stretch (alkane)
1458, 1439C-H bend (alkane)
728, 670C-Cl stretch
2,3-dichlorobutane [6]2980, 2940C-H stretch (alkane)
1450C-H bend (alkane)
690C-Cl stretch
2,2-dimethylbutane [7]2955, 2868C-H stretch (alkane)
1467, 1366C-H bend (alkane)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Actual experimental conditions may vary depending on the specific instrumentation and laboratory procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy [8][9]

  • Sample Preparation: A sample of the compound (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is then tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

  • Data Acquisition: The magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability. The magnetic field homogeneity is optimized through a process called "shimming." A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is detected. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

  • Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0 ppm). Integration of the peaks in ¹H NMR is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy [10][11]

  • Sample Preparation:

    • Liquid Samples: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

    • Solid Samples (KBr Pellet): A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): A small amount of the liquid or solid sample is placed directly on the ATR crystal.

  • Background Spectrum: A background spectrum of the empty sample holder (or the pure solvent) is recorded.

  • Sample Spectrum: The sample is placed in the instrument's beam path, and the IR spectrum is recorded.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are then identified and correlated with specific functional groups.

Structure-Spectrum Relationship

The following diagram illustrates the correlation between the chemical structure of this compound and its predicted ¹H and ¹³C NMR signals.

G Structure-Spectra Correlation for this compound cluster_structure Chemical Structure cluster_spectra Predicted Spectroscopic Signals structure HNMR ¹H NMR a: ~3.65 ppm (s, 2H) b: ~1.90 ppm (s, 2H) c: ~1.10 ppm (s, 6H) CNMR ¹³C NMR 1: ~55 ppm 2: ~45 ppm 3: ~42 ppm 4: ~25 ppm IR IR C-Cl: 800-600 cm⁻¹ C-H: 2960-2850 cm⁻¹ HNMR:h1_a->structure CH₂Cl (C1) HNMR:h1_b->structure CH₂ (C3) HNMR:h1_c->structure C(CH₃)₂ CNMR:c13_1->structure C1 CNMR:c13_2->structure C2 CNMR:c13_3->structure C3 CNMR:c13_4->structure C(CH₃)₂ IR:ir_ccl->structure C-Cl bonds IR:ir_ch->structure C-H bonds

Caption: Correlation of this compound's structure with its predicted NMR and IR signals.

References

Navigating the Analysis of 1,4-dichloro-2,2-dimethylbutane: A Comparative Guide to Identification Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification of compounds within a reaction mixture is paramount. This guide provides a comparative analysis of key analytical techniques for the identification of 1,4-dichloro-2,2-dimethylbutane, a halogenated alkane with potential applications in organic synthesis. We present a detailed examination of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC), complete with experimental protocols and data interpretation.

The unique structure of this compound, featuring a quaternary carbon and two primary chloride groups, presents distinct analytical characteristics. Understanding these is crucial for selecting the most appropriate identification method and for the unambiguous interpretation of experimental data. This guide will delve into the theoretical and practical aspects of each technique, offering a clear pathway for its successful implementation in a laboratory setting.

At a Glance: Comparison of Analytical Techniques

TechniquePrincipleInformation ProvidedThroughputCost
NMR Spectroscopy Nuclear spin in a magnetic fieldDetailed molecular structure, connectivityLowHigh
GC-MS Separation by boiling point, detection by massMolecular weight, fragmentation patternHighMedium
HPLC Separation by polarityPurity, quantificationHighMedium

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Architecture

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the scarcity of published experimental spectra for this compound, the following data is predicted based on established chemical shift principles and analysis of analogous structures like 2,2-dimethylbutane.[1][2]

¹H NMR (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.65t, J = 7.5 Hz2H-CH₂-Cl (C4)
~1.90t, J = 7.5 Hz2H-CH₂- (C3)
~3.45s2H-CH₂-Cl (C1)
~1.10s6H-C(CH₃)₂

¹³C NMR (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Carbon TypeAssignment
~48CH₂-CH₂-Cl (C4)
~45CH₂-CH₂- (C3)
~55CH₂-CH₂-Cl (C1)
~35C-C(CH₃)₂
~25CH₃-C(CH₃)₂
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the reaction mixture extract in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

  • Data Acquisition:

    • For ¹H NMR, acquire data with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. Assign the peaks in both spectra based on their chemical shifts and multiplicities.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_anal Analysis prep Dissolve sample in CDCl3 acq_H Acquire 1H Spectrum prep->acq_H acq_C Acquire 13C Spectrum prep->acq_C proc Fourier Transform, Phasing, Baseline Correction acq_H->proc acq_C->proc anal Peak Assignment and Integration proc->anal

NMR Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Identification by Mass

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for identifying and quantifying volatile and semi-volatile compounds in a mixture.

Expected Retention Time and Fragmentation Pattern

The retention time of this compound will depend on the specific GC conditions. However, it is expected to elute after its non-chlorinated parent alkane and before higher boiling dichlorinated isomers.

Key Predicted Fragments for this compound:

m/zFragment IonComments
154, 156, 158[C₆H₁₂Cl₂]⁺Molecular ion peak, showing the isotopic pattern for two chlorine atoms.
119, 121[M - Cl]⁺Loss of a chlorine atom.
105, 107[M - CH₂Cl]⁺Loss of a chloromethyl radical.
91[C₇H₇]⁺Tropylium ion, a common rearrangement fragment.
57[C₄H₉]⁺tert-Butyl cation, a very stable fragment from cleavage alpha to the quaternary carbon.
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dilute the reaction mixture in a suitable volatile solvent (e.g., dichloromethane or hexane) to an appropriate concentration (e.g., 10-100 ppm).

  • Instrumentation: Use a GC-MS system equipped with a capillary column suitable for separating halogenated hydrocarbons (e.g., a DB-5ms or equivalent).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: Start at 50 °C (hold for 2 min), ramp to 250 °C at 10 °C/min, and hold for 5 min.

    • Transfer Line Temperature: 280 °C

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

    • Ion Source Temperature: 230 °C

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and compare its mass spectrum with the predicted fragmentation pattern and isotopic distribution.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_anal Data Analysis prep Dilute sample in volatile solvent gc Inject and Separate by Boiling Point prep->gc ms Ionize and Detect Fragments gc->ms anal Compare Retention Time and Mass Spectrum ms->anal HPLC_Method_Selection start Analyze Reaction Mixture qualitative Qualitative Identification? start->qualitative quantitative Quantitative Analysis? start->quantitative purity Purity Assessment? start->purity nmr NMR Spectroscopy qualitative->nmr Detailed Structure gcms GC-MS qualitative->gcms Molecular Weight and Fragmentation quantitative->gcms With Internal Standard hplc HPLC quantitative->hplc purity->hplc

References

Safety Operating Guide

Proper Disposal of 1,4-Dichloro-2,2-dimethylbutane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers and professionals in drug development, adherence to proper disposal protocols for compounds like 1,4-dichloro-2,2-dimethylbutane is not just a matter of regulatory compliance, but a cornerstone of a safe and sustainable research environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Immediate Safety and Handling Protocols

Before beginning any process that will generate this compound waste, it is imperative to consult the Safety Data Sheet (SDS) and be familiar with the necessary personal protective equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[1]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[2]

  • Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[3]

Waste Classification and Segregation: The First Step to Proper Disposal

This compound is a halogenated organic compound. This classification is crucial as it dictates the specific waste stream and disposal pathway.[4] Halogenated organic wastes must be segregated from all other types of chemical waste to prevent dangerous reactions and to ensure proper treatment.

Key Segregation Principles:

  • Dedicated Halogenated Waste Container: Collect this compound waste in a designated container specifically for halogenated organic compounds.[4] These containers are often color-coded (e.g., green) for easy identification.[4]

  • Avoid Mixing: Never mix halogenated waste with non-halogenated solvents, acids, bases, or heavy metal waste.[4][5]

  • Aqueous vs. Organic: Do not mix aqueous waste with organic solvent waste.[4]

Step-by-Step Collection and Storage Procedures

  • Container Selection: Use a chemically compatible container, typically a high-density polyethylene (HDPE) carboy or a safety-coated glass bottle.[6] Ensure the container is in good condition with a secure, tight-fitting lid.

  • Labeling: As soon as the first drop of waste is added, label the container clearly. The label must include:

    • The words "Hazardous Waste".[5]

    • The full chemical name: "this compound".

    • An accurate estimation of the concentration and volume of each component if it is part of a mixture.[4]

    • The appropriate hazard identification (e.g., Flammable, Toxic).[5]

  • Collection:

    • Always conduct waste consolidation within a chemical fume hood to minimize inhalation exposure.[5]

    • Keep the waste container closed at all times, except when adding waste.[5][6]

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]

    • The storage location should be a cool, dry, and well-ventilated area, away from heat, sparks, or open flames.[1]

    • Utilize secondary containment, such as a spill tray, to capture any potential leaks.[5]

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[6]

Emergency Procedures for Spills and Leaks

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Remove all sources of ignition from the area.[2]

  • Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or a commercial sorbent pad, to contain the spill.[1][2] Do not use combustible materials like paper towels to absorb the initial spill.

  • Clean-up:

    • Use spark-proof tools for cleanup.[2]

    • Collect the absorbed material and contaminated debris into a designated, sealable container for hazardous waste disposal.[2]

    • Clean the spill area thoroughly.

  • Disposal of Spill Debris: The collected spill debris is also considered hazardous waste and must be disposed of according to the procedures for halogenated organic waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: From Laboratory to Final Treatment

The final step in the disposal process is the removal of the hazardous waste from the laboratory by trained professionals.

  • Request Pickup: Once the waste container is nearly full (around 75-90%), submit a chemical waste pickup request to your institution's EHS department.[5][7] This is typically done through an online system.[7]

  • Prepare for Pickup: Ensure the container is properly sealed and labeled, and that the exterior is clean and free of contamination.[6]

  • Final Disposal Method: The collected halogenated waste will be transported to a licensed hazardous waste treatment, storage, and disposal facility (TSDF). The standard method of disposal for halogenated organic compounds is high-temperature incineration at a regulated facility.[4]

Data Summary for Quick Reference

For ease of comparison and quick reference, the following table summarizes the key logistical and safety information for the disposal of this compound.

ParameterGuidelineRationale
Waste Category Halogenated Organic WasteChemical structure contains chlorine atoms.[4]
Container Type Labeled, sealed, compatible container (e.g., HDPE).[5][6]Prevents leaks, reactions, and exposure.
Storage Location Designated Satellite Accumulation Area with secondary containment.[5]Ensures safe, secure, and compliant temporary storage.
Key Prohibitions Do not mix with other waste types.[4][5] Do not dispose down the drain.[8] Do not overfill containers.[6]Prevents dangerous chemical reactions and environmental contamination.
PPE Safety goggles, chemical-resistant gloves, lab coat.[1][2]Minimizes risk of personal exposure.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1,4-Dichloro-2,2-dimethylbutane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols for handling 1,4-Dichloro-2,2-dimethylbutane in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and mitigate risks.

Chemical and Physical Properties

Quantitative data for this compound is limited. The following table includes data for the specified compound where available, supplemented with data from its isomers as estimates.

PropertyValueSource
Molecular Formula C₆H₁₂Cl₂[1][2]
Molecular Weight 155.06 g/mol [1][2][3]
CAS Number 440680-51-3[3][4]
Boiling Point 135.7°C - 166.7°C (estimate, based on isomers)[5]
Flash Point 34.8°C - 44.8°C (estimate, based on isomers)[5][6]
Density ~1.03 - 1.10 g/cm³ (estimate, based on isomers)[5][6]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is expected to be a hazardous chemical. Based on data for similar chlorinated alkanes, it should be handled with care. The primary hazards include flammability, skin and eye irritation, and potential toxicity if inhaled or ingested.[6][7] A comprehensive PPE plan is mandatory.

HazardRequired PPE
Eye and Face Protection Chemical safety goggles or a face shield.[8]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended) and a lab coat.[3][7]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[8]
Body Protection A chemically resistant apron or coveralls should be worn, especially when handling larger quantities.

Safe Handling Protocol

1. Preparation:

  • Ensure a chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are accessible.[6]

  • Gather all necessary PPE and ensure it is in good condition.

  • Have spill control materials readily available.

2. Handling:

  • All work with this compound should be conducted in a chemical fume hood.

  • Avoid direct contact with skin and eyes.[3]

  • Do not inhale vapors.[9]

  • Use spark-proof tools and avoid sources of ignition as the substance may be flammable.[2]

  • Ground all equipment when transferring the chemical to prevent static discharge.[2][5]

3. Storage:

  • Store in a tightly sealed, properly labeled container.[1][2]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

  • Store away from heat, sparks, and open flames.[2][4]

First Aid Measures

Immediate action is crucial in case of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][6]
Skin Contact Remove contaminated clothing and shoes. Immediately flush the skin with plenty of water for at least 15 minutes.[3][6] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][4] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3][6]

Spill Response and Disposal Plan

Prompt and appropriate action is necessary to control and clean up spills.

Experimental Workflow: Chemical Spill Response

start Spill Detected evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess Spill Size and Risk (Minor vs. Major) evacuate->assess minor_spill Minor Spill assess->minor_spill  Minor major_spill Major Spill assess->major_spill  Major ppe Don Appropriate PPE minor_spill->ppe major_evacuate Evacuate Laboratory Call Emergency Services major_spill->major_evacuate contain Contain the Spill (Use Absorbent Material) ppe->contain cleanup Clean Up Spill Residue (Use Spark-Proof Tools) contain->cleanup decontaminate Decontaminate Area and Equipment cleanup->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose end Spill Managed dispose->end major_evacuate->end

Workflow for handling a chemical spill.

Disposal:

  • All waste, including contaminated absorbent materials and disposable PPE, must be treated as hazardous waste.

  • Collect waste in a designated, sealed, and properly labeled container.

  • Dispose of the hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dichloro-2,2-dimethylbutane
Reactant of Route 2
1,4-Dichloro-2,2-dimethylbutane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.